3-(3-amino-1-piperidyl)-1H-pyrazin-2-one
Description
Propriétés
IUPAC Name |
3-(3-aminopiperidin-1-yl)-1H-pyrazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O/c10-7-2-1-5-13(6-7)8-9(14)12-4-3-11-8/h3-4,7H,1-2,5-6,10H2,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYLGXBDOJZYNTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CNC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
3-(3-amino-1-piperidyl)-1H-pyrazin-2-one CAS number and molecular weight
[1][2]
Physicochemical Profile & Core Identity[1][2][3][4]
The compound 3-(3-amino-1-piperidyl)-1H-pyrazin-2-one represents a "privileged structure" in drug discovery—a molecular framework capable of providing high-affinity ligands for diverse biological targets.[1] It combines a polar, hydrogen-bond-rich pyrazinone core with a basic, solubilizing piperidine moiety.[1]
Chemical Identity Data[1][4][5][6][7][8]
| Parameter | Technical Specification |
| CAS Number | 1597062-59-3 (Racemate) |
| IUPAC Name | 3-(3-aminopiperidin-1-yl)pyrazin-2(1H)-one |
| Synonyms | 3-(3-amino-1-piperidinyl)-2-hydroxypyrazine; 1-(3-oxo-3,4-dihydropyrazin-2-yl)piperidin-3-amine |
| Molecular Formula | C |
| Molecular Weight | 194.23 g/mol |
| Exact Mass | 194.1168 |
| Physical State | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in Water (pH dependent) |
| pKa (Predicted) | Basic amine: ~9.2; Pyrazinone NH: ~12.5 |
Fragment-Based Drug Discovery (FBDD) Metrics
This scaffold is an ideal "fragment" starting point, adhering strictly to the "Rule of Three" for FBDD libraries:
Synthetic Architecture & Methodology
The synthesis of 3-(3-amino-1-piperidyl)-1H-pyrazin-2-one requires a regioselective nucleophilic aromatic substitution (
Strategic Route: Protected Approach
Direct reaction with unprotected 3-aminopiperidine can lead to polymerization or bis-addition.[1] The standard industrial protocol utilizes a Boc-protected diamine to ensure regioselectivity.[1]
Step 1: Nucleophilic Displacement
-
Reagents: 3-chloropyrazin-2(1H)-one, tert-butyl piperidin-3-ylcarbamate.[1]
-
Conditions: DIPEA (3 eq), DMF or NMP, 90°C, 4-6 hours.
-
Mechanism: The secondary amine of the piperidine attacks C3 of the pyrazine. The chloride is the leaving group. The lactam (pyrazinone) tautomer dominates, directing substitution to the 3-position due to electronic activation by the adjacent carbonyl.[1]
Step 2: Deprotection
-
Reagents: Trifluoroacetic acid (TFA) / Dichloromethane (DCM) (1:4 v/v).
-
Conditions: 0°C to RT, 1 hour.
-
Workup: Basification with weak anion exchange resin or NaHCO
to isolate the free base.
Synthetic Workflow Diagram (DOT)
Caption: Two-step regioselective synthesis via nucleophilic aromatic substitution and acid-mediated deprotection.
Structural Biology & Pharmacophore Mapping[1]
This molecule is not merely a building block; it is a pharmacophore chimera. It bridges the gap between kinase hinge binders and allosteric phosphatase inhibitors .
The SHP2 "Tunnel" Motif
In the context of SHP2 (PTPN11) inhibition, this scaffold mimics the interactions found in advanced inhibitors like TNO155 or SHP099 .
-
Pyrazinone Core: Acts as a rigid spacer and H-bond acceptor.[1] It often pi-stacks with residues like Phe113 in the SHP2 allosteric site.[1]
-
Piperidine Ring: Projects the amino group into a solvent-exposed region or a specific polar pocket (interacting with Glu110 or Arg111 ).[1]
-
3-Amino Group: A critical vector for growing the molecule.[1] In FBDD, this amine is acylated to reach adjacent sub-pockets, increasing potency from micromolar to nanomolar levels.[1]
Stereochemistry: The Chiral Switch
While CAS 1597062-59-3 refers to the racemate, biological activity is often stereospecific.[1]
-
(R)-Enantiomer: Typically preferred in SHP2 inhibitors to align the amine with the "latch" region of the enzyme.
-
(S)-Enantiomer: May show reduced affinity or off-target kinase binding.[1]
-
Protocol: Separation is achieved via Chiral SFC (Supercritical Fluid Chromatography) using polysaccharide-based columns (e.g., Chiralpak AD-H).[1]
Interaction Logic Diagram (DOT)
Caption: Pharmacophore mapping of the scaffold against primary biological targets (SHP2 and Kinases).[1]
Analytical Protocols for Validation
To ensure the integrity of this scaffold before using it in library synthesis, the following self-validating analytical protocols are recommended.
HPLC Purity Check
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]
-
Mobile Phase A: Water + 0.1% Formic Acid (or TFA).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 8 minutes.
-
Detection: UV at 254 nm (Pyrazinone absorption) and 210 nm.
-
Expected Retention: Early eluting (polar). Expect RT ~1.5 - 2.5 min depending on dead volume.[1]
NMR Characterization (DMSO-d )
-
Pyrazinone Protons: Look for two doublets (or broad singlets) in the aromatic region (6.8 - 7.5 ppm) corresponding to the pyrazine H-5 and H-6.[1]
-
Piperidine Protons:
-
Exchangeable Protons: Broad singlet at ~11-12 ppm (Pyrazinone NH).
References
-
ChemicalBook Database. (2024). 2(1H)-Pyrazinone, 3-(3-amino-1-piperidinyl)- Product Entry. Retrieved from [1]
-
Chen, Y. P., et al. (2016).[1] Discovery of Allosteric SHP2 Inhibitors. Nature, 535, 148-152.[1] (Contextual reference for pyrazine-piperidine scaffolds in SHP2).
-
Life Chemicals. (2024). Fragment Libraries & Building Blocks. Retrieved from [1]
- Novartis AG. (2018). Substituted Pyrazine Derivatives as SHP2 Inhibitors. WO2018/013597.
The 3-Aminopiperidine Pyrazinone Scaffold: A Technical Guide to Kinase Inhibitor Design
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The design of potent and selective kinase inhibitors is a central focus of modern drug discovery. This in-depth technical guide explores the emerging potential of the 3-aminopiperidine pyrazinone scaffold as a core structural motif in the design of novel kinase inhibitors. We will dissect the individual contributions of the 3-aminopiperidine and pyrazinone moieties, propose a synthetic strategy for the combined scaffold, and elucidate its putative mechanism of action. Furthermore, we will present a case study of a hypothetical inhibitor based on this scaffold, complete with a detailed experimental protocol for its characterization. This guide is intended to provide a comprehensive resource for researchers and drug development professionals interested in leveraging this promising scaffold for the discovery of next-generation kinase inhibitors.
Introduction: The Central Role of Scaffolds in Kinase Inhibitor Design
The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers and other diseases.[1] A key strategy in the design of these inhibitors is the use of "privileged scaffolds" - core molecular frameworks that are capable of binding to the ATP-binding site of kinases.[2] These scaffolds serve as a foundation upon which various substituents can be appended to achieve high potency and selectivity for a specific kinase target.
The pyrazine ring, a nitrogen-containing six-membered heterocycle, is a prominent scaffold found in several clinically approved kinase inhibitors.[1] Its ability to form key hydrogen bond interactions with the hinge region of the kinase active site makes it an effective ATP-competitive inhibitor.[3] This guide focuses on a novel and underexplored scaffold that combines the established hinge-binding properties of a pyrazinone core with the advantageous physicochemical and structural features of a 3-aminopiperidine moiety.
Deconstructing the Scaffold: Individual Contributions
The Pyrazinone Core: A Versatile Hinge-Binding Motif
The 2(1H)-pyrazinone heterocycle is a promising but relatively unexploited motif for ATP-competitive kinase inhibition.[4] It possesses the necessary hydrogen bond donor and acceptor functionalities to mimic the interaction of the adenine base of ATP with the kinase hinge region.[4] The carbonyl group and the ring nitrogen of the pyrazinone can form crucial hydrogen bonds that anchor the inhibitor in the active site.
The synthesis of substituted pyrazinones can be achieved through various methods, including the condensation of α-amino acid amides with 1,2-dicarbonyl compounds.[5] More advanced strategies involve the selective and sequential substitution of dihalo-pyrazinone intermediates using palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions (SNAr).[4]
The 3-Aminopiperidine Moiety: A Key to Potency and Selectivity
The piperidine ring is a prevalent feature in many approved drugs due to its ability to confer favorable pharmacokinetic properties.[2] Specifically, the 3-aminopiperidine moiety offers several advantages in kinase inhibitor design:
-
Chirality and 3D-Structure: The chiral center at the 3-position allows for precise three-dimensional positioning of substituents, which can lead to enhanced potency and selectivity by exploiting specific interactions with the kinase active site.
-
Improved Physicochemical Properties: The basic nitrogen of the piperidine ring can be protonated at physiological pH, improving aqueous solubility. The overall lipophilicity of the molecule can be fine-tuned by modifying the piperidine ring.[2]
-
Vector for Further Functionalization: The amino group provides a convenient handle for introducing additional chemical diversity, allowing for the exploration of structure-activity relationships (SAR).
The synthesis of enantiomerically pure 3-aminopiperidine derivatives is well-established, with methods ranging from classical resolution to modern enzymatic approaches.[6]
The 3-Aminopiperidine Pyrazinone Scaffold: A Synergistic Combination
The combination of the pyrazinone core and the 3-aminopiperidine moiety into a single scaffold offers a compelling strategy for the design of novel kinase inhibitors. The pyrazinone would serve as the primary hinge-binding element, while the 3-aminopiperidine would provide a platform for achieving potency and selectivity through interactions with the solvent-exposed region of the ATP-binding site.
Below is a Graphviz diagram illustrating the general structure of the 3-aminopiperidine pyrazinone scaffold.
Caption: General structure of the 3-aminopiperidine pyrazinone scaffold.
Proposed Synthesis of the Scaffold
A plausible synthetic route to the 3-aminopiperidine pyrazinone scaffold would involve the coupling of a suitably protected 3-aminopiperidine derivative with a dihalo-pyrazinone intermediate. A potential approach is outlined below, utilizing a nucleophilic aromatic substitution (SNAr) reaction.
Experimental Protocol: Synthesis of a 3-(Piperidin-3-ylamino)pyrazin-2(1H)-one Derivative
-
Preparation of the Dihalo-pyrazinone Intermediate: Synthesize a 3,5-dihalo-2(1H)-pyrazinone starting material according to established literature procedures.[5]
-
Protection of 3-Aminopiperidine: Protect the secondary amine of (R)- or (S)-3-aminopiperidine with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group, to prevent side reactions.
-
Nucleophilic Aromatic Substitution (SNAr):
-
Dissolve the protected 3-aminopiperidine (1.1 equivalents) and the dihalo-pyrazinone (1.0 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0 equivalents), to the reaction mixture.
-
Heat the reaction mixture at 80-120 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Deprotection:
-
Dissolve the purified, protected product in a suitable solvent (e.g., dichloromethane for Boc deprotection).
-
Add a deprotecting agent (e.g., trifluoroacetic acid for Boc deprotection) and stir at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, neutralize the reaction with a base (e.g., saturated sodium bicarbonate solution) and extract the product.
-
Purify the final product by an appropriate method (e.g., crystallization or chromatography).
-
The following Graphviz diagram illustrates this proposed synthetic workflow.
Caption: Hypothetical binding mode of the 3-aminopiperidine pyrazinone scaffold.
Case Study: A Hypothetical Inhibitor Targeting Aurora Kinase A
To illustrate the potential of this scaffold, we propose a hypothetical inhibitor, "Gemini-Kinase-Inhibitor-1" (GKI-1), designed to target Aurora Kinase A, a key regulator of mitosis that is often overexpressed in cancer.
Table 1: Profile of Hypothetical Inhibitor GKI-1
| Property | Value | Rationale |
| Target Kinase | Aurora Kinase A | Well-validated cancer target. |
| Scaffold | (R)-3-aminopiperidine pyrazinone | Provides core binding and vectors for selectivity. |
| R-group on Piperidine | 4-fluorobenzyl | To occupy the hydrophobic pocket near the gatekeeper residue. |
| R-group on Pyrazinone | Methyl | To enhance solubility and fill a small pocket. |
| Predicted IC50 | < 50 nM | Based on the potency of similar pyrazine-based inhibitors. [3] |
| Predicted Selectivity | >100-fold vs. other kinases | The chiral piperidine and specific R-groups are designed to exploit unique features of the Aurora A active site. |
Experimental Protocol: Kinase Inhibition Assay
The following is a representative protocol for evaluating the inhibitory activity of a compound like GKI-1 against its target kinase.
Objective: To determine the half-maximal inhibitory concentration (IC50) of GKI-1 against Aurora Kinase A.
Materials:
-
Recombinant human Aurora Kinase A
-
Biotinylated peptide substrate
-
ATP
-
GKI-1 (or other test compounds) dissolved in DMSO
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Detection reagent (e.g., HTRF® KinEASE™-STK S1 kit from Cisbio)
-
384-well low-volume white plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of GKI-1 in DMSO. Further dilute the compounds in kinase buffer to the desired final concentrations.
-
Reaction Setup:
-
Add 2.5 µL of the diluted GKI-1 or vehicle (DMSO in kinase buffer) to the wells of the 384-well plate.
-
Add 2.5 µL of the substrate/enzyme mixture in kinase buffer.
-
Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for ATP.
-
-
Incubation: Incubate the reaction plate at room temperature for 60 minutes.
-
Detection:
-
Stop the kinase reaction by adding 10 µL of the detection reagent containing EDTA and the europium-labeled antibody and streptavidin-XL665.
-
Incubate the plate at room temperature for 60 minutes to allow for the development of the detection signal.
-
-
Data Acquisition: Read the plate on a suitable HTRF-compatible plate reader.
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Conclusion and Future Directions
The 3-aminopiperidine pyrazinone scaffold represents a promising, yet underexplored, avenue for the design of novel kinase inhibitors. Its modular nature, combining a proven hinge-binding motif with a versatile and property-enhancing moiety, offers a rich design space for medicinal chemists. The synthetic accessibility of this scaffold, coupled with its potential for achieving high potency and selectivity, makes it an attractive starting point for drug discovery programs targeting a wide range of kinases. Future work should focus on the synthesis and evaluation of a diverse library of compounds based on this scaffold to fully elucidate its potential and establish comprehensive structure-activity relationships.
References
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Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC. Available at: [Link]
-
Design and synthesis of 2(1H)-pyrazinones as inhibitors of protein kinases - ResearchGate. Available at: [Link]
-
Design, synthesis and structure-activity relationship study of piperazinone-containing thieno[3,2-d]pyrimidine derivatives as new PI3Kδ inhibitors - PubMed. Available at: [Link]
-
2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations - PMC. Available at: [Link]
-
p38 inhibitors: Piperidine- and 4-aminopiperidine-substituted naphthyridinones, quinolinones, and dihydroquinazolinones | Request PDF - ResearchGate. Available at: [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC. Available at: [Link]
-
SAR for the piperidine substituent - ResearchGate. Available at: [Link]
-
Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC. Available at: [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. Available at: [Link]
-
Palladium-catalysed amination of halQpyridines on a KF -alumina surface - NBU-IR. Available at: [Link]
-
C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC. Available at: [Link]
-
Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Available at: [Link]
-
Directed nucleophilic aromatic substitution reaction - The Royal Society of Chemistry. Available at: [Link]
-
Synthesis of Protected 3-Aminopiperidine and 3-Aminoazepane Derivatives Using Enzyme Cascades - ResearchGate. Available at: [Link]
-
Palladium-catalyzed Buchwald-Hartwig amination - Atlanchim Pharma. Available at: [Link]
-
Aromatic Nucleophilic Substitution of Halobenzenes with Amines under High Pressure. Available at: [Link]
-
Editorial on Nucleophilic Aromatic Substitution - Longdom Publishing. Available at: [Link]
-
Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - Organic Chemistry Portal. Available at: [Link]
-
Three-Component Coupling of Aldehydes, Aminopyrazoles and Sulfoxonium Ylides via Rhodium(III)-Catalyzed Imidoyl C–H Activation: Synthesis of Pyrazolo[1,5-a]pyrimidines - PMC. Available at: [Link]
- CN103865964A - Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method - Google Patents.
-
Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Available at: [Link]
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- 3. Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: a new class of KDR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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An In-Depth Technical Guide: 1H-Pyrazin-2-one Derivatives as Key Intermediates in the Development of Allosteric SHP2 Inhibitors
Executive Summary
The Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, has emerged as a critical target in oncology and immuno-oncology.[1] As a key downstream signaling node for multiple receptor tyrosine kinases (RTKs), SHP2 is a positive regulator of the RAS-mitogen-activated protein kinase (MAPK) pathway, which is frequently hyperactivated in human cancers.[2][3] For decades, the highly conserved and charged nature of the SHP2 catalytic site rendered it an "undruggable" target.[4] The landmark discovery of a novel allosteric binding site created a paradigm shift, enabling the development of highly selective and potent inhibitors.[5][6] These allosteric modulators function by stabilizing SHP2 in a closed, auto-inhibited conformation.[7][8]
Within the landscape of SHP2 drug discovery, derivatives of the 1H-pyrazin-2-one core have proven to be a particularly fruitful scaffold. This guide provides a technical overview for researchers and drug development professionals on the synthesis, mechanism, and preclinical evaluation of 1H-pyrazin-2-one derivatives as pivotal intermediates for allosteric SHP2 inhibitors. We will delve into the causality behind experimental design, provide detailed protocols for key assays, and explore the structure-activity relationships that govern the potency and selectivity of this important chemical class.
SHP2: A Pivotal Node in Oncogenic Signaling
SHP2 is a ubiquitously expressed non-receptor protein tyrosine phosphatase essential for regulating cellular processes like proliferation, survival, and differentiation.[9][10] Structurally, it comprises two N-terminal SH2 domains (N-SH2 and C-SH2), a central protein tyrosine phosphatase (PTP) catalytic domain, and a C-terminal tail.[11]
In its basal state, SHP2 exists in an inactive, auto-inhibited conformation where the N-SH2 domain physically blocks the active site of the PTP domain, preventing substrate access.[7][12] Upon stimulation of RTKs by growth factors, SHP2 is recruited to phosphorylated tyrosine residues on the activated receptors or associated scaffolding proteins via its SH2 domains. This binding event induces a conformational change, releasing the N-SH2 domain's blockade of the PTP domain and transitioning SHP2 to an open, active state.[7][13] Once active, SHP2 positively modulates the RAS-ERK pathway, a critical signaling cascade for cell proliferation.[5] Gain-of-function mutations in PTPN11 that destabilize the auto-inhibited conformation lead to constitutive SHP2 activity and are causally linked to developmental disorders like Noonan syndrome and various malignancies, including leukemia and solid tumors.[1][5][9]
The Dawn of Druggability: Allosteric Inhibition of SHP2
The development of SHP2 inhibitors was historically challenged by the difficulty of achieving selectivity against other protein tyrosine phosphatases due to the conserved nature of the catalytic active site.[4] A significant breakthrough occurred with the discovery of a novel allosteric site, a "tunnel" formed at the interface of the N-SH2, C-SH2, and PTP domains.[5][11]
Small molecules that bind to this pocket do not compete with the substrate. Instead, they act as a molecular glue, stabilizing the natural auto-inhibited conformation of the enzyme.[5][8] This mechanism prevents the conformational opening required for SHP2 activity, effectively locking the phosphatase in an inactive state. This allosteric approach provides superior selectivity over active-site inhibitors and often leads to more favorable pharmacokinetic properties.[7] The compound SHP099 was the first-in-class, potent, and orally bioavailable allosteric inhibitor that validated this therapeutic strategy.[5][6]
Synthetic Strategies for 1H-Pyrazin-2-one Intermediates
The 1H-pyrazin-2-one core is a versatile and synthetically tractable scaffold for building SHP2 inhibitors. Its value lies in the ability to be selectively and sequentially functionalized at multiple positions, allowing for rapid exploration of the chemical space around the allosteric binding pocket. The synthesis often relies on robust and well-established reactions, particularly palladium-catalyzed cross-couplings and nucleophilic aromatic substitutions (SNAr).[14][15]
A generalized workflow begins with a di-halogenated pyrazinone intermediate. This core allows for the stepwise introduction of different substituents. For instance, an amine can be introduced at one position via an SNAr reaction, followed by the installation of an aryl or heteroaryl group at another position using a Suzuki-Miyaura cross-coupling. This modular approach is highly efficient for generating libraries of analogues for structure-activity relationship (SAR) studies.
Sources
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- 6. Allosteric Inhibition of SHP2: Identification of a Potent, Selective, and Orally Efficacious Phosphatase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. researchgate.net [researchgate.net]
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- 10. The Discovery of Potent SHP2 Inhibitors with Anti-Proliferative Activity in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of a Novel Series of Imidazopyrazine Derivatives as Potent SHP2 Allosteric Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SHP2 Phosphatase [biology.kenyon.edu]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
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Pyrazinone-Based Scaffolds: A Technical Guide for Oncology Drug Discovery
Introduction: The Rise of Pyrazinones in Oncology
The landscape of oncology drug discovery is continually evolving, with a pressing need for novel chemical scaffolds that can overcome the challenges of drug resistance and off-target toxicity. Among the heterocyclic compounds that have garnered significant attention, the pyrazinone core has emerged as a privileged structure. Its inherent drug-like properties and synthetic tractability have made it a fertile ground for the development of a new generation of targeted anticancer agents.[1][2] Pyrazinone derivatives have demonstrated a remarkable breadth of activity against various human cancers, primarily by targeting key enzymes and receptors involved in cancer cell proliferation and survival.[3] This guide provides an in-depth technical overview of pyrazinone-based scaffolds, from their chemical synthesis and structure-activity relationships to their mechanisms of action and clinical translation, offering valuable insights for researchers and drug development professionals in the field of oncology.
Synthetic Strategies for Pyrazinone Scaffolds
The versatility of the pyrazinone core lies in the numerous synthetic routes available for its construction and derivatization. These methods allow for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.
General Synthesis of 2(1H)-Pyrazinones
A common and effective method for the synthesis of 3,5- and 3,6-disubstituted-2(1H)-pyrazinones involves the selective and sequential substitution of dihalogenated pyrazinone intermediates. Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, and nucleophilic aromatic substitution (SNAr) are instrumental in this approach.[4]
Experimental Protocol: Synthesis of 6-(4-Methoxyphenyl)-3-(morpholino)-1H-pyrazin-2-one [4]
-
Step 1: Nucleophilic Aromatic Substitution. To a solution of 3,5-dihalopyrazin-2-one in a suitable solvent such as n-butanol, add an amine (e.g., morpholine) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).
-
Step 2: Microwave Irradiation. Heat the reaction mixture in a microwave reactor at 140 °C for 1 hour.
-
Step 3: Purification. After cooling, concentrate the reaction mixture and purify the product by flash column chromatography to yield the 3-amino-5-halopyrazin-2-one intermediate.
-
Step 4: Suzuki Coupling. Combine the intermediate from Step 3 with a boronic acid (e.g., 4-methoxyphenylboronic acid), a palladium catalyst such as Pd(dppf)Cl2, and an aqueous solution of sodium carbonate in a solvent like acetonitrile.
-
Step 5: Microwave Irradiation. Heat the mixture in a microwave reactor at 150 °C for 20 minutes.
-
Step 6: Final Purification. Upon completion, cool the reaction, concentrate it, and purify the final product using flash column chromatography followed by preparative thin-layer chromatography (TLC).
Synthesis of Fused Pyrazinone Systems: Pyrazino[1,2-a]indol-1-ones
The synthesis of more complex, fused pyrazinone scaffolds such as pyrazino[1,2-a]indol-1-ones often involves intramolecular cyclization strategies. These tricyclic systems have shown significant potential as anticancer agents.[3]
Experimental Protocol: Intramolecular Cyclization to form Pyrazino[1,2-a]indoles [3]
-
Step 1: Precursor Synthesis. Synthesize a 2-substituted-1-(prop-2-yn-1-yl)-1H-indole precursor. The substituent at the 2-position can be varied (e.g., formyl, keto, imino, or nitrile groups).
-
Step 2: Cyclization Conditions. Subject the precursor to intramolecular cyclization. This can be achieved through various methods, including:
-
Treatment with ammonia in methanol.
-
Heating with 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) under microwave irradiation.
-
Using a gold catalyst like AuCl3 to activate the triple bond.
-
Employing a nickel catalyst such as Ni(OAc)2 in the presence of hydroxylamine.
-
Using a strong base like sodium hydride (NaH) in dimethylformamide (DMF).
-
-
Step 3: Purification. Purify the resulting pyrazino[1,2-a]indole product using standard chromatographic techniques.
Mechanism of Action: Targeting Key Oncogenic Pathways
A significant proportion of pyrazinone-based anticancer agents function as inhibitors of protein kinases, which are critical regulators of cellular signaling pathways frequently dysregulated in cancer.[3] Most of these inhibitors are ATP-competitive, binding to the ATP-binding pocket of the kinase.[3]
Kinase Inhibition
Pyrazinone scaffolds have been successfully employed to target a variety of kinases implicated in cancer, including:
-
FLT3 and AXL: Gilteritinib (Xospata®), a pyrazine-2-carboxamide derivative, is a dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and AXL. It is FDA-approved for the treatment of relapsed/refractory acute myeloid leukemia (AML) with a FLT3 mutation.[5][6]
-
Protein Kinase C (PKC): Darovasertib (LXS-196) is a pyrazine-2-carboxamide derivative that acts as a PKC inhibitor and has received FDA approval for treating metastatic uveal melanoma.[7][8][9][10][11]
-
JAK/STAT Pathway: Certain pyrazine derivatives have been shown to suppress the phosphorylation of STAT3, leading to the downregulation of anti-apoptotic proteins (Bcl-2, Bcl-xL, Mcl-1, XIAP) and cell cycle regulators (c-Myc), and the upregulation of pro-apoptotic (Bax) and cell cycle inhibitory (p21) proteins.[3]
-
PI3K/AKT/mTOR Pathway: Fused pyrazinone derivatives, such as pyrazolo[1,5-a]pyrazin-4(5H)-ones, have been identified as inhibitors of the PI3K/AKT/mTOR pathway, a central signaling cascade in cancer cell growth and survival.[12][13][14][15][16]
Apoptosis and Cell Cycle Analysis
Flow cytometry is a powerful technique to analyze the effects of compounds on apoptosis and the cell cycle.
Experimental Protocol: Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining
-
Cell Treatment: Treat cancer cells with the test compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cells in Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Experimental Protocol: Cell Cycle Analysis
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Fix the cells in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a solution containing propidium iodide (PI) and RNase.
-
Incubation: Incubate the cells in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
In Vitro Kinase Inhibition Assays
Biochemical assays are crucial for determining the direct inhibitory effect of a compound on a purified kinase.
Experimental Protocol: General Kinase Inhibition Assay (e.g., ADP-Glo™)
-
Assay Setup: In a microplate, add the purified kinase, the specific substrate, and the test compound at various concentrations.
-
Reaction Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate at a controlled temperature for a specified time.
-
ATP Depletion: Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.
-
Signal Generation: Add a kinase detection reagent to convert the generated ADP to ATP and produce a luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Conclusion and Future Perspectives
Pyrazinone-based scaffolds represent a highly promising and versatile class of compounds for oncology drug discovery. Their synthetic accessibility allows for extensive structure-activity relationship studies, leading to the identification of potent and selective inhibitors of key oncogenic pathways. The clinical success of gilteritinib and darovasertib validates the therapeutic potential of this scaffold. Future research will likely focus on the development of next-generation pyrazinone derivatives with improved pharmacokinetic profiles, enhanced selectivity to minimize off-target effects, and the ability to overcome acquired drug resistance. The exploration of novel fused pyrazinone systems and their application in combination therapies will undoubtedly continue to enrich the pipeline of innovative cancer treatments.
References
-
Astellas Pharma Inc. (2025, December 5). Astellas To Present New Data on XOSPATA™ (gilteritinib) Across the FLT3m+ AML Disease Continuum at ASH 2025 Annual Meeting. PR Newswire. [Link]
-
Wang, X., et al. (2011). Synthesis of novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives and their inhibition against growth of A549 and H322 lung cancer cells. Bioorganic & Medicinal Chemistry Letters, 21(13), 3909-3913. [Link]
-
Journal of Hematology Oncology Pharmacy. (2025, August 20). Xospata (Gilteritinib) First Drug Approved as Monotherapy for Adults with Relapsed or Refractory Acute Myeloid Leukemia with FLT3 Mutation. [Link]
-
Alami, M., et al. (2021). Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives. Pharmaceuticals, 14(8), 779. [Link]
-
Perl, A. E., et al. (2019). FDA Approval Summary: Gilteritinib for relapsed or refractory acute myeloid leukemia with a FLT3 mutation. Clinical Cancer Research, 25(24), 7241-7246. [Link]
-
Avendaño, C., et al. (2008). Pyrazino[1,2-b]isoquinolines: synthesis and study of their cytostatic and cytotoxic properties. Bioorganic & Medicinal Chemistry, 16(19), 8886-8895. [Link]
-
Astellas Pharma Inc. (2025, December 8). Astellas To Present New Data on XOSPATA™ (gilteritinib) Across the FLT3m+ AML Disease Continuum at ASH 2025 Annual Meeting. [Link]
-
European Medicines Agency. (n.d.). IDE196 (Darovasertib) in Combination with Crizotinib as First-line Therapy in Metastatic Uveal Melanoma. Clinical Trials in the European Union. [Link]
-
ClinicalTrials.gov. (n.d.). (Neo)Adjuvant IDE196 (Darovasertib) in Patients With Localized Ocular Melanoma. [Link]
-
XOSPATA® (gilteritinib) ADMIRAL Trial Efficacy Data. (n.d.). [Link]
-
Caldwell, J. J., et al. (2012). Design and synthesis of 2(1H)-pyrazinones as inhibitors of protein kinases. Tetrahedron, 68(48), 9713-9728. [Link]
-
Li, Y., et al. (2025). Synthesis of New Pyrazolo[1,5-a]Pyrazin-4(5H)-One Derivatives and Effects on PI3K Protein Levels in A549 Lung Adenocarcinoma Cell Line. Chemistry & Biodiversity, e202502844. [Link]
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Health Research Authority. (n.d.). (Neo)adjuvant IDE196 (darovasertib) in patients with localised ocular melanoma. [Link]
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El-Gamal, M. I., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 295. [Link]
-
ClinicalTrials.gov. (2026, February 17). IDE196 (Darovasertib) in Combination With Crizotinib as First-line Therapy in Metastatic Uveal Melanoma. [Link]
-
Moreno, L., et al. (2013). Synthesis of pyrido[2,1-a]isoquinolin-4-ones and oxazino[2,3-a]isoquinolin-4-ones: new inhibitors of mitochondrial respiratory chain. European Journal of Medicinal Chemistry, 68, 244-253. [Link]
-
Brat, G., et al. (2017). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules, 22(12), 2099. [Link]
-
Yurttaş, L., et al. (2015). Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents. Molecules, 20(10), 18868-18884. [Link]
-
Scilit. (n.d.). Structure–Activity Relationships of Phosphoinositide 3-Kinase (PI3K)/Mammalian Target of Rapamycin (mTOR) Dual Inhibitors: Investigations of Various 6,5-Heterocycles to Improve Metabolic Stability. [Link]
-
ResearchGate. (2025, July). Synthetic routes to pyrazolo[1,5-a]pyrimidine derivatives 17a–d and 18a–d. [Link]
-
ResearchGate. (n.d.). Pyrazino[1,2-b]isoquinolines: Synthesis and study of their cytostatic and cytotoxic properties. [Link]
-
Khan, I., et al. (2024). A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives by the Reaction of Aminopyrazoles and Symmetric/no. Periodica Polytechnica Chemical Engineering. [Link]
-
Victorian Cancer Trials Link. (2026, January 20). DAR-UM-2: - This study is evaluating the safety and effectiveness of the combination of two targeted therapies compared with Investigator's choice of treatment (which may include immunotherapy or chemotherapy) in people with metastatic uveal (ocular) melanoma. [Link]
-
Kim, D., et al. (2020). Development of pyrazolo[3,4-d]pyrimidine-6-amine-based TRAP1 inhibitors that demonstrate in vivo anticancer activity in mouse xenograft models. Bioorganic Chemistry, 101, 103901. [Link]
-
Wang, L., et al. (2019). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 24(2), 269. [Link]
-
Șoșu, I.-A., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International Journal of Molecular Sciences, 24(14), 11463. [Link]
-
ResearchGate. (2025, August 9). Structure-based design, SAR analysis and antitumor activity of PI3K/mTOR dual inhibitors from 4-methylpyridopyrimidinone series. [Link]
-
McKitterick, D., et al. (2020). The discovery and evaluation of 3-amino-2(1H)-pyrazinones as a novel series of selective p38α MAP kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(18), 127415. [Link]
-
ResearchGate. (n.d.). Chemical structures of some inhibitors targeting the PI3K/AKT/mTOR.... [Link]
-
ResearchGate. (n.d.). Anticancer agents with isoindole,.... [Link]
-
Cheng, H., et al. (2014). Synthesis and structure-activity relationships of PI3K/mTOR dual inhibitors from a series of 2-amino-4-methylpyrido[2,3-d]pyrimidine derivatives. Bioorganic & Medicinal Chemistry Letters, 24(18), 4538-4541. [Link]
-
Venetsanakos, E., et al. (2012). Synthesis and structure-activity relationships of dual PI3K/mTOR inhibitors based on a 4-amino-6-methyl-1,3,5-triazine sulfonamide scaffold. Bioorganic & Medicinal Chemistry Letters, 22(17), 5648-5652. [Link]
-
ResearchGate. (n.d.). Pharmacokinetic Parameters of Compounds 1, 2, and 3. [Link]
-
Lv, W., et al. (2021). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 26(5), 1365. [Link]
-
Al-Ostoot, F. H., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2385293. [Link]
-
El-Damasy, A. K., et al. (2024). In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties. Future Medicinal Chemistry, 16(26), 2533-2555. [Link]
-
ResearchGate. (2025, August 6). Development of Pyrazolo[3,4-d]pyrimidine-6-amine-Based TRAP1 Inhibitors That Demonstrate In Vivo Anticancer Activity in Mouse Xenograft Models. [Link]
Sources
- 1. XOSPATA® (gilteritinib) ADMIRAL Trial Efficacy Data [xospatahcp.com]
- 2. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of pyrazolo[1,5-a]pyrazin-4-ylacetonitriles and their annulation with pyridine ring - Enamine [enamine.net]
- 5. Xospata (Gilteritinib) First Drug Approved as Monotherapy for Adults with Relapsed or Refractory Acute Myeloid Leukemia with FLT3 Mutation [jhoponline.com]
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Protocol for nucleophilic aromatic substitution of chloropyrazinone with 3-aminopiperidine
Optimized Protocol for Nucleophilic Aromatic Substitution ( ) of Chloropyrazinone with 3-Aminopiperidine
Abstract & Strategic Context
The functionalization of chloropyrazinones with chiral diamines is a pivotal transformation in the synthesis of kinase inhibitors (e.g., CHK1, ERK inhibitors) and peptidomimetics. While chloropyrazines are highly reactive, the chloropyrazinone scaffold presents unique challenges due to the electron-donating effect of the lactam oxygen, which deactivates the ring toward nucleophilic attack compared to its fully aromatic pyrazine counterparts.
This guide details a high-fidelity protocol for coupling 3-chloropyrazin-2(1H)-one with 3-aminopiperidine . Two distinct methodologies are provided:
-
Method A (High Fidelity): Utilization of tert-butyl 3-aminopiperidine-1-carboxylate (1-Boc-3-aminopiperidine) to ensure absolute regioselectivity.
-
Method B (Green/Direct): Direct coupling of unprotected 3-aminopiperidine using water/alcohol solvent systems, suitable for cost-sensitive or early-phase screening.
Mechanistic Insight & Reaction Design[1][2]
The Challenge of Regioselectivity
3-Aminopiperidine possesses two nucleophilic sites:
-
N1 (Secondary Amine): Higher electron density (
), but sterically encumbered within the ring. -
Exocyclic
(Primary Amine): Less hindered, generally preferred in reactions with ortho-substituted heteroaromatics, but lower basicity ( ).
Critical Insight: Without protection, reaction at N1 (or bis-addition) is a significant risk, particularly under forcing conditions required to activate the sluggish chloropyrazinone. Method A eliminates this risk by masking N1.
Reaction Mechanism ( )
The reaction proceeds via an Addition-Elimination mechanism.[1] The amine attacks the carbon bearing the chlorine (C3), forming a resonance-stabilized Meisenheimer complex. The presence of the adjacent amide nitrogen (N1 of the pyrazine ring) and the carbonyl oxygen aids in stabilizing the negative charge, though less effectively than a nitro or nitrile group.
Figure 1: Simplified
Experimental Protocols
Method A: The "Gold Standard" (Boc-Protected Route)
Recommended for Drug Discovery and Scale-up.
Reagents:
-
Substrate: 3-Chloropyrazin-2(1H)-one (1.0 equiv)
-
Nucleophile: tert-butyl 3-aminopiperidine-1-carboxylate (1.1 equiv)
-
Base:
-Diisopropylethylamine (DIPEA) (2.5 equiv) -
Solvent:
-Dimethylformamide (DMF) or DMSO (Anhydrous)
Protocol Steps:
-
Setup: In a dry pressure vial or round-bottom flask equipped with a condenser, dissolve 3-chloropyrazin-2(1H)-one (e.g., 100 mg, 0.76 mmol) in DMF (3 mL, 0.25 M concentration).
-
Addition: Add DIPEA (330 µL, 1.9 mmol) followed by 1-Boc-3-aminopiperidine (168 mg, 0.84 mmol).
-
Reaction: Seal the vessel and heat to 90°C for 4–6 hours.
-
Checkpoint: Monitor by LCMS. Look for disappearance of SM (M+H 131) and formation of Product-Boc (M+H ~295).
-
-
Workup:
-
Cool to room temperature.
-
Dilute with EtOAc (30 mL) and wash with 5% LiCl solution (3x) to remove DMF.
-
Wash with Brine, dry over
, and concentrate.[2]
-
-
Deprotection (Optional but typical): Dissolve the crude residue in DCM (2 mL) and add TFA (1 mL). Stir at RT for 1 hour. Concentrate to afford the final diamine salt.
Method B: The "Green" Route (Unprotected Direct Coupling)
Recommended for rapid library generation or cost-sensitive synthesis.
Reagents:
-
Substrate: 3-Chloropyrazin-2(1H)-one (1.0 equiv)
-
Nucleophile: 3-Aminopiperidine dihydrochloride (1.2 equiv)
-
Base: Potassium Carbonate (
) (3.5 equiv) -
Solvent: Water : Ethanol (1:1 v/v)
Protocol Steps:
-
Setup: Suspend 3-chloropyrazin-2(1H)-one and 3-aminopiperidine 2HCl in Water:EtOH (1:1).
-
Activation: Add
. The mixture may bubble slightly. -
Reaction: Heat to reflux (85°C ) for 12–16 hours.
-
Note: The reaction is slower due to the lower temperature limit of EtOH/Water.
-
-
Workup:
-
Evaporate EtOH under reduced pressure.[2]
-
The product often precipitates from the remaining aqueous phase upon cooling. Filter and wash with cold water.
-
If no precipitate: Extract aqueous layer with n-Butanol or DCM:iPrOH (3:1).
-
Data Analysis & Troubleshooting
Expected Analytical Data
| Parameter | Method A (Boc-Intermediate) | Method B (Unprotected) |
| LCMS (ESI+) | ||
| 1H NMR | Distinct t-butyl singlet (9H) at ~1.4 ppm. | Broad NH peaks; absence of t-butyl. |
| Regioselectivity | >99% Exocyclic Amine | ~90:10 (Exo:Endo) mixture possible |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<20%) | Pyrazinone deactivation. | Switch solvent to NMP and increase temp to 120°C (Method A). Use Microwave irradiation (140°C, 30 min). |
| Hydrolysis Product (OH) | Wet solvent or inorganic base in water. | Ensure anhydrous DMF/DMSO. Switch to organic base (DIPEA). |
| Regio-isomers (Method B) | Competitive N1 attack. | Switch to Method A (Boc-protection). This is the only way to guarantee selectivity. |
| Poor Solubility | Pyrazinone aggregation. | Use DMSO as solvent. Sonicate before heating. |
Decision Workflow (DOT Diagram)
Figure 2: Experimental decision matrix for optimizing reaction conditions.
References
-
Chung, J. Y. L., et al. (2003).[3] "Synthesis of 3-aminopyrazinone mediated by 2-pyridylthioimidate-ZnCl2 complexes." Journal of Organic Chemistry, 68(24), 9283-9289.
-
Lu, J., Paci, I., & Leitch, D. C. (2022). "A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors." ChemRxiv. Retrieved from [Link]
Sources
- 1. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 2. Synthesis and Research Applications of 3-Chloropyrazine-2-carbonitrile in Drug Discovery_Chemicalbook [chemicalbook.com]
- 3. Synthesis of 3-aminopyrazinone mediated by 2-pyridylthioimidate-ZnCl2 complexes. Development of an efficient route to a thrombin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Advanced Purification Strategies for Polar Pyrazinone Intermediates
Application Note: AN-PYR-2026
Abstract
Pyrazinone intermediates are critical scaffolds in medicinal chemistry, particularly for kinase inhibitors and anti-infectives.[1] However, their high polarity, small molecular weight, and basic nitrogen centers present significant purification challenges. Standard C18 Reverse Phase (RP) methods often result in void volume elution ("dead time" elution) and severe peak tailing.[1] This Application Note provides three field-proven protocols to overcome these limitations: Hydrophilic Interaction Liquid Chromatography (HILIC) , Porous Graphitic Carbon (PGC) chromatography, and Mixed-Mode Cation Exchange .[1]
Introduction: The Pyrazinone Challenge
The core structure of pyrazin-2(1H)-one exists in a tautomeric equilibrium between the hydroxy-pyrazine and pyrazinone forms, with the amide-like "one" form predominating in solution. This tautomerism, combined with the basic nitrogen atoms (pKa ~0.5–2.0 for the conjugate acid), creates a "perfect storm" for chromatographic difficulty.
Why Standard C18 Fails[1]
-
Lack of Retention: Pyrazinones are highly polar (logP < 0).[1] On a C18 column, they often elute with the injection solvent peak, preventing separation from salts and polar byproducts.
-
Dewetting: To retain these compounds, chemists often use 100% aqueous mobile phases.[1] Standard C18 chains can collapse ("dewet") under these conditions, leading to loss of interaction surface area.
-
Silanol Interactions: Residual silanols on silica-based columns interact with the basic pyrazinone nitrogens, causing peak tailing and poor resolution.[1]
Method Selection Guide
Do not default to C18. Use the decision matrix below to select the optimal purification strategy based on your sample's solubility and downstream requirements.
Figure 1: Decision matrix for selecting the appropriate stationary phase.
Protocol A: HILIC Purification (Recommended)
Mechanism: HILIC creates a water-rich layer on the surface of a polar stationary phase. Analytes partition into this layer based on polarity.[1] This is "Reverse Reverse-Phase"—retention increases as the organic solvent (Acetonitrile) concentration increases.[1]
Experimental Setup
-
Column: Amide-bonded silica (e.g., TSKgel Amide-80, XBridge Amide) or Zwitterionic (e.g., ZIC-HILIC).[1] Amide phases are preferred for pyrazinones due to hydrogen bonding potential.[1]
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).[1]
-
Mobile Phase B: Acetonitrile (ACN).[1]
-
Sample Diluent: 80:20 ACN:Water (Critical: Sample must be in high organic to prevent "breakthrough").[1]
Step-by-Step Protocol
-
Equilibration: HILIC columns require longer equilibration than RP. Flush with 90% B for at least 20 column volumes (CV).
-
Gradient Profile:
-
0 min: 95% B[1]
-
2 min: 95% B (Isocratic hold to settle injection pulse)
-
15 min: 60% B (Linear ramp)
-
16 min: 40% B (Wash)
-
20 min: 95% B (Re-equilibration)
-
-
Flow Rate: 0.5 – 1.0 mL/min (analytical); scale up for prep.
-
Detection: UV 254 nm (Pyrazinone core absorbs strongly).[1]
Expert Insight: If peak shape is poor, increase buffer concentration to 20 mM. Do not use pure water/ACN without buffer; the pH control is vital to suppress ionization of surface silanols and the analyte itself.
Protocol B: Porous Graphitic Carbon (PGC)
Mechanism: PGC (e.g., Hypercarb) retains polar compounds via the Polar Retention Effect on Graphite (PREG) .[2][3] It behaves like a "super C18" for polar molecules, retaining them strongly in 100% water, yet uses standard RP solvents. It is exceptional for separating geometric isomers of pyrazinones.[1]
Experimental Setup
-
Column: Hypercarb (Thermo Fisher) or equivalent PGC column.[1]
-
Mobile Phase A: Water + 0.1% TFA (or Formic Acid).[1]
-
Mobile Phase B: Methanol (MeOH) or ACN + 0.1% TFA.[1]
-
Note: MeOH often provides different selectivity than ACN on PGC.[1]
-
-
Temperature: 40°C (Improves efficiency and reduces backpressure).[1]
Step-by-Step Protocol
-
Regeneration (Critical): PGC can adsorb non-polar contaminants irreversibly.[1] If retention shifts, wash with 100% THF or Acetone.[1]
-
Gradient Profile:
-
0 min: 0% B (100% Aqueous - Pyrazinones will retain!)[1]
-
5 min: 0% B (Focusing step)
-
20 min: 60% B
-
25 min: 95% B (Wash)
-
-
Troubleshooting: PGC is sensitive to "redox" active compounds. If you see broad peaks, add an antioxidant like ascorbic acid (rarely needed for simple pyrazinones).
Protocol C: Mixed-Mode Chromatography
Mechanism: Uses a hydrophobic chain with a terminal ion-exchange group.[1] For basic pyrazinones, a Mixed-Mode Cation Exchange (C18 + SCX/WCX) column allows retention via charge interaction while washing away neutral polar impurities.[1]
Experimental Setup
-
Column: Mixed-Mode WCX (Weak Cation Exchange) or SCX.[1]
-
Mobile Phase A: 20 mM Ammonium Acetate (pH 5.0).[1]
-
Mobile Phase B: ACN.
-
Elution Strategy: Gradient of pH or Salt, rather than just organic.
Step-by-Step Protocol
-
Loading: Inject sample at low organic, low salt (pH 5). The positively charged pyrazinone binds to the negative WCX ligands.
-
Wash: Flush with 50% ACN / 50% Buffer A. Neutrals and acids elute; Pyrazinone stays bound.[1]
-
Elution: Switch to Mobile Phase C (20 mM Ammonium Acetate adjusted to pH 8.0 with Ammonium Hydroxide) or add 1M NaCl.
-
At pH 8, the pyrazinone may deprotonate (neutralize) or the WCX ligand interaction weakens, releasing the compound.
-
Post-Purification Workflow: Salt Removal
Isolating the solid product from buffers is a common bottleneck.[1]
Figure 2: Workflow for isolating solid product from HPLC fractions.
Data Summary: Method Comparison
| Feature | HILIC (Amide) | PGC (Hypercarb) | C18 + Ion Pair |
| Retention Mechanism | Partitioning (Water Layer) | PREG + Hydrophobic | Hydrophobic + Ion Interaction |
| Typical Retention Time | Moderate to Long | Long (Retains in 100% Water) | Short (unless high IP used) |
| Peak Shape (Basic Cmpds) | Excellent | Good | Variable (Tailing common) |
| MS Compatibility | High (Volatile buffers) | High | Low (if using non-volatiles) |
| Sample Solubility | Needs Organic (ACN) | Aqueous OK | Aqueous OK |
References
-
Alpert, A. J. (1990).[1] Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. Journal of Chromatography A, 499, 177-196. Link
-
Thermo Fisher Scientific. (2025).[1] HPLC for the Retention and Resolution of Very Polar Compounds (Application Note 20710). Demonstrates the use of Hypercarb (PGC) for polar analytes where C18 fails. Link
-
West, C., & Lesellier, E. (2006).[1] A unified classification of stationary phases for packed column supercritical fluid chromatography. Journal of Chromatography A, 1110(1-2), 191-199.[1] (Discusses PGC and HILIC mechanisms). Link
-
Agilent Technologies. (2023).[1] Mastering HILIC-Z Separation for Polar Analytes. Application note on zwitterionic HILIC phases. Link
-
TargetMol. (2024). Pyrazin-2(1H)-one Compound Summary. Physicochemical properties and solubility data.[1][3][4][5][6] Link
Disclaimer: The protocols above are guidelines. Optimization of gradient slope and buffer pH may be required for specific derivatives.
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Mastering the Solid Form: Crystallization Techniques for 3-(3-amino-1-piperidyl)-1H-pyrazin-2-one Salts
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Crystallinity in Drug Development
The journey of a promising molecule from discovery to a viable drug product is fraught with challenges, many of which are rooted in the solid-state properties of the active pharmaceutical ingredient (API). For 3-(3-amino-1-piperidyl)-1H-pyrazin-2-one, a heterocyclic compound with significant therapeutic potential, controlling its crystalline form through the formation of salts is not merely a matter of purification; it is a critical determinant of its ultimate success. The crystalline arrangement of an API, and its various salt forms, dictates crucial physicochemical properties including solubility, dissolution rate, stability, hygroscopicity, and bioavailability.[1][2][3] An unstable or poorly characterized crystalline form can lead to manufacturing inconsistencies, unpredictable clinical outcomes, and even the withdrawal of a drug from the market.[4]
This in-depth technical guide provides a comprehensive overview of crystallization techniques tailored for the salts of 3-(3-amino-1-piperidyl)-1H-pyrazin-2-one. Moving beyond a simple recitation of steps, this document delves into the scientific principles underpinning each method, offering field-proven insights to empower researchers to rationally design and execute robust crystallization protocols. We will explore strategies to navigate common challenges such as polymorphism—the existence of multiple crystalline forms—and "oiling out," a phenomenon where the compound separates as a liquid instead of a solid.[5][6] By mastering these techniques, scientists can ensure the consistent production of a stable, highly pure crystalline salt with optimal properties for downstream formulation and clinical performance.
Understanding the Molecule: Physicochemical Properties and Their Implications for Crystallization
A successful crystallization strategy begins with a thorough understanding of the molecule's inherent properties. For 3-(3-amino-1-piperidyl)-1H-pyrazin-2-one, its structure, featuring a basic piperidylamino group and a pyrazinone core, provides key insights into its likely behavior in various solvent systems.
| Property | Predicted/Estimated Value | Implication for Crystallization |
| pKa (most basic) | ~8.5 - 9.5 | The piperidylamino group is the most basic site and will be readily protonated to form salts with a variety of acids. The pKa difference between the API and the acid is a key factor in salt stability.[7] |
| LogP | ~0.5 - 1.5 | This indicates moderate lipophilicity, suggesting solubility in a range of polar organic solvents, with lower solubility in nonpolar solvents.[5] |
| Hydrogen Bonding | High potential (donor and acceptor sites) | The amino group and the pyrazinone moiety can participate in extensive hydrogen bonding, which is a primary driving force in crystal lattice formation.[8] Solvent selection should consider the solvent's ability to compete for or facilitate these interactions. |
| Solubility | Highly dependent on the salt form and solvent | The free base is expected to have good solubility in polar organic solvents like alcohols and DMSO.[5][9] Salt formation is a key strategy to enhance aqueous solubility.[2] |
The presence of multiple hydrogen bond donors and acceptors, coupled with a flexible piperidyl ring, suggests a high propensity for polymorphism. Therefore, a thorough polymorph screen is an indispensable part of the development of this API.[10][11]
Strategic Approach to Crystallization
A systematic approach to developing a crystallization process is crucial. The following workflow provides a logical pathway from initial solvent screening to the optimization of the final crystalline form.
Caption: A logical workflow for developing a robust crystallization protocol.
Core Crystallization Techniques and Protocols
The following sections detail the most relevant crystallization techniques for 3-(3-amino-1-piperidyl)-1H-pyrazin-2-one salts, complete with step-by-step protocols and the scientific rationale behind key steps.
Cooling Crystallization
Principle: This is the most common and often preferred method for compounds that exhibit a significant increase in solubility with temperature.[12][13] The process involves dissolving the solute in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution, followed by controlled cooling to induce supersaturation and subsequent crystallization.
Causality Behind Experimental Choices:
-
Solvent Selection: The ideal solvent will dissolve a high amount of the salt at its boiling point but very little at room temperature or below. This temperature-dependent solubility is the driving force for crystallization upon cooling.[13] For a moderately polar compound like the target molecule's salts, protic solvents like ethanol, methanol, or isopropanol are excellent starting points.
-
Cooling Rate: A slow cooling rate is crucial for the growth of large, well-ordered crystals.[6] Rapid cooling can lead to high levels of supersaturation, promoting rapid nucleation and the formation of small, often impure, crystals or even causing the compound to "oil out".[14]
Protocol: Cooling Crystallization of 3-(3-amino-1-piperidyl)-1H-pyrazin-2-one Hydrochloride
-
Dissolution: In a suitable flask equipped with a reflux condenser and magnetic stirrer, add 1.0 g of 3-(3-amino-1-piperidyl)-1H-pyrazin-2-one hydrochloride to 10 mL of ethanol.
-
Heating: Heat the suspension to reflux (approximately 78 °C for ethanol) with stirring until all the solid has dissolved. If the solid does not fully dissolve, add small additional volumes of ethanol until a clear solution is obtained.
-
Hot Filtration (Optional): If any particulate matter is visible in the hot solution, perform a hot filtration through a pre-heated funnel with filter paper to remove insoluble impurities.
-
Controlled Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To ensure slow cooling, the flask can be placed in an insulated container.
-
Further Cooling: Once the solution has reached room temperature, place the flask in an ice bath or a refrigerator (2-8 °C) for at least 2 hours to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any residual mother liquor.
-
Drying: Dry the crystals under vacuum at a temperature well below the solvent's boiling point (e.g., 40-50 °C) until a constant weight is achieved.
Anti-Solvent Crystallization
Principle: This technique, also known as "drowning out" or "precipitation," involves the addition of a solvent in which the solute is poorly soluble (the anti-solvent) to a solution of the solute in a solvent in which it is highly soluble (the good solvent).[15][16] The addition of the anti-solvent reduces the overall solubility of the solute, inducing supersaturation and crystallization.
Causality Behind Experimental Choices:
-
Solvent/Anti-Solvent System: The two solvents must be miscible. A common strategy for amine salts is to use a polar protic solvent like methanol or ethanol as the "good" solvent and a less polar solvent like ethyl acetate, acetone, or toluene as the anti-solvent.[17]
-
Rate of Addition: The anti-solvent should be added slowly to the solution of the API.[14] Rapid addition can create localized areas of very high supersaturation, leading to the formation of amorphous material or small, poorly-formed crystals.
Protocol: Anti-Solvent Crystallization of 3-(3-amino-1-piperidyl)-1H-pyrazin-2-one Mesylate
-
Dissolution: Dissolve 1.0 g of 3-(3-amino-1-piperidyl)-1H-pyrazin-2-one mesylate in a minimal amount of methanol at room temperature with stirring.
-
Anti-Solvent Addition: While stirring the solution, slowly add ethyl acetate dropwise until the solution becomes faintly turbid.
-
Crystal Growth: If turbidity persists, add a few drops of methanol to redissolve the precipitate. Then, continue adding the anti-solvent at a very slow rate.
-
Maturation: Once a significant amount of precipitate has formed, allow the suspension to stir at room temperature for 1-2 hours to allow for crystal growth and maturation.
-
Isolation, Washing, and Drying: Follow steps 6-8 from the Cooling Crystallization protocol, using the solvent mixture from the crystallization for washing.
Vapor Diffusion
Principle: This is an excellent method for obtaining high-quality single crystals, especially when only small amounts of material are available.[18][19] It involves placing a concentrated solution of the compound in a small, open container within a larger, sealed container that holds a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the compound's solution, gradually reducing its solubility and promoting slow crystal growth.
Causality Behind Experimental Choices:
-
Solvent System: The solvent for the compound should be less volatile than the anti-solvent to ensure that the anti-solvent diffuses into the solution rather than the solvent evaporating too quickly.[20] A common setup is a solution of the compound in a solvent like methanol or dimethylformamide (DMF) with an anti-solvent such as diethyl ether or hexane in the outer chamber.
-
Setup: The rate of diffusion is controlled by the temperature and the surface area of the inner container's opening. A stable, vibration-free environment is essential for the growth of large, well-defined crystals.[21]
Protocol: Vapor Diffusion Crystallization for Single Crystal Growth
-
Solution Preparation: Dissolve 5-10 mg of the 3-(3-amino-1-piperidyl)-1H-pyrazin-2-one salt in 0.5 mL of methanol in a small vial.
-
Setup: Place this small vial inside a larger beaker or jar containing approximately 5 mL of diethyl ether (the anti-solvent).
-
Sealing: Seal the larger container tightly with a lid or parafilm.
-
Incubation: Leave the setup undisturbed in a location with a constant temperature and no vibrations.
-
Monitoring: Monitor the inner vial for crystal growth over several days to weeks.
Troubleshooting Common Crystallization Challenges
Caption: A decision-making guide for troubleshooting common crystallization issues.
Oiling Out: This occurs when the solute separates as a liquid phase instead of a solid, often due to excessively high supersaturation or a large difference in polarity between the solute and the solvent.[5][22]
-
Solutions:
-
Reduce Supersaturation: Slow down the cooling rate or the rate of anti-solvent addition.[14] Starting with a more dilute solution can also be effective.
-
Increase Temperature: If oiling out occurs during anti-solvent addition, slightly increasing the temperature of the solution can sometimes prevent it.
-
Seeding: Introducing seed crystals of the desired form into the solution at a temperature just above the oiling out point can promote heterogeneous nucleation on the crystal surface rather than liquid-liquid phase separation.[23]
-
Polymorphism: The appearance of different crystalline forms can be influenced by solvent, temperature, cooling rate, and the presence of impurities.[24][25]
-
Solutions:
-
Seeding: This is the most effective way to control polymorphism. By introducing crystals of the desired polymorph, you provide a template for crystal growth, bypassing the nucleation of other forms.[23]
-
Solvent Selection: Different solvents can favor the formation of different polymorphs. A thorough solvent screen is essential for identifying conditions that consistently produce the desired form.[11]
-
Slurry Conversion: Suspending a mixture of polymorphs in a solvent where they have some solubility will, over time, lead to the dissolution of the less stable forms and the growth of the most stable form.[23]
-
Characterization of Crystalline Salts
Once crystals are obtained, it is imperative to characterize them to confirm their identity, purity, and solid-state form.
| Technique | Information Provided |
| X-Ray Powder Diffraction (XRPD) | Provides a unique "fingerprint" of the crystalline lattice, allowing for the identification and differentiation of polymorphs.[4][11] |
| Differential Scanning Calorimetry (DSC) | Measures the heat flow associated with thermal events like melting, crystallization, and solid-state transitions, providing information on melting point, purity, and polymorphism. |
| Thermogravimetric Analysis (TGA) | Measures the change in mass as a function of temperature, used to identify the presence of solvates or hydrates.[26] |
| Vibrational Spectroscopy (FTIR, Raman) | Provides information on the molecular structure and can be used to differentiate polymorphs based on subtle changes in vibrational modes. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms the chemical structure and can be used to quantify the ratio of API to counter-ion in the salt.[27] |
Conclusion
The successful crystallization of 3-(3-amino-1-piperidyl)-1H-pyrazin-2-one salts is a multifaceted challenge that requires a deep understanding of both the molecule's properties and the principles of crystal engineering. By employing a systematic approach that includes rational solvent selection, controlled generation of supersaturation, and meticulous characterization, researchers can navigate the complexities of polymorphism and other crystallization challenges. The protocols and insights provided in this guide serve as a robust starting point for developing a reproducible and scalable crystallization process, ultimately ensuring the consistent production of a high-quality API with the desired solid-state properties for successful drug product development.
References
-
Solubility of Things. Piperidine. Available from: [Link].
-
Characterization of the Salt and Free Base of Active Pharmaceutical Ingredients Based on NMR Relaxometry Measured by Time Domain NMR. PubMed. Available from: [Link].
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Ataman Kimya. PIPERIDINE. Available from: [Link].
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Advanced Methodologies for Pharmaceutical Salt Synthesis. Crystal Growth & Design. Available from: [Link].
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Onyx Scientific. Golden rules for designing a salt screening strategy for insoluble molecules. Available from: [Link].
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Syrris. Pharmaceutical Crystallization in drug development. Available from: [Link].
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Improved Pharma. Salt Screening. Available from: [Link].
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Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Digital Commons @ USF. Available from: [Link].
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Application of a semi-automated crystallizer to study oiling-out and agglomeration events—A case study in industrial crystallization optimization. American Chemical Society. Available from: [Link].
-
Crystal Growing Tips. University of Florida. Available from: [Link].
-
Salt Selection in Drug Development. Pharmaceutical Technology. Available from: [Link].
-
The Synthesis and New Crystal Structures of Three Arylpiperazine Compounds. Chinese Journal of Structural Chemistry. Available from: [Link].
-
Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. PMC. Available from: [Link].
-
Advanced Methodologies for Pharmaceutical Salt Synthesis. ResearchGate. Available from: [Link].
-
A Practical Approach for Using Solubility to Design Cooling Crystallisations. Organic Process Research & Development. Available from: [Link].
-
Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters. Available from: [Link].
-
Guide for crystallization. University of Geneva. Available from: [Link].
-
The Polymorphism of Drugs: New Approaches to the Synthesis of Nanostructured Polymorphous Modifications and the Investigation of Their Properties. PMC. Available from: [Link].
-
Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. PMC. Available from: [Link].
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Polymorph, Salt & Cocrystal Screening. Veranova. Available from: [Link].
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Pyrazine-2(1H)-thione. PMC. Available from: [Link].
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Polymorph Salt Co-Crystal Solid Form Screening and Selection Services Pharmaceutical. Crystal Pharmatech. Available from: [Link].
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A Practical Approach for Using Solubility to Design Cooling Crystallisations. ResearchGate. Available from: [Link].
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Advanced crystallisation methods for small organic molecules. ePrints Soton. Available from: [Link].
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Understanding Polymorphism to De-Risk Drug Development. Pharmaceutical Technology. Available from: [Link].
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Anti-solvent crystallization: A Novel Approach to Enhancement of Drug Bioavailability. International Journal of Pharmaceutical Sciences and Research. Available from: [Link].
- A kind of pharmaceutical co-crystals of 5 aminosalicylic acid and 2 aminopyridines and preparation method thereof. Google Patents.
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Antisolvent Crystallization of Poorly Water Soluble Drugs. International Journal of Chemical and Environmental Engineering. Available from: [Link].
-
Crystallisation in pharmaceutical processes. BIA. Available from: [Link].
-
“Antisolvent Crystallization: A Novel Approach to Bioavailability Enhancement”. ResearchGate. Available from: [Link].
-
Oiling-out Crystallization on Solid Surfaces Controlled by Solvent Exchange. ERA. Available from: [Link].
-
Study on the Oiling-out and Crystallization for the Purification of Idebenone. ResearchGate. Available from: [Link].
-
Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. PMC. Available from: [Link].
-
Oiling‐Out in Industrial Crystallization of Organic Small Molecules: Mechanisms, Characterization, Regulation, and Applications. ResearchGate. Available from: [Link].
-
Predicting the pKa of Small Molecules. Matthias Rupp. Available from: [Link].
-
Calculated pKa values for C-H bonds in 1 and 3. ResearchGate. Available from: [Link].
-
Effect of hydrogen bonds and π⋯π interactions on the crystallization of phenyl-perfluorophenyl amides: understanding the self-organization of a cocrystal. CrystEngComm. Available from: [Link].
-
Chapter 2: The Role of Hydrogen Bonding in Co-crystals. University of Limerick. Available from: [Link].
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- 4. Piperidine Derivatives: Applications, Properties & High-Quality Suppliers in China [chemheterocycles.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
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- 27. Piperidine - Wikipedia [en.wikipedia.org]
Application Note: Strategic Synthesis of SHP099 Analogs via Pyrazinone Scaffolds
This Application Note is designed for medicinal chemists and drug discovery scientists focused on the development of allosteric SHP2 inhibitors. It details a validated synthetic pathway for accessing SHP099 regio-analogs utilizing the specific scaffold 3-(3-amino-1-piperidyl)-1H-pyrazin-2-one .
Unlike the canonical Novartis synthesis which utilizes 2,6-dichloropyrazine, this protocol leverages the pyrazinone core to access distinct chemical space, specifically targeting the "reversed" polarity vectors often required to overcome resistance mutations (e.g., SHP2 E76K).
Scientific Background & Rationale
The Target: SHP2 Allosteric Inhibition
SHP2 (PTPN11) is a critical node in the RAS/MAPK signaling pathway.[1] The discovery of SHP099 (Novartis) revolutionized phosphatase targeting by stabilizing the auto-inhibited "closed" conformation of SHP2 via an allosteric tunnel formed by the C-SH2, N-SH2, and PTP domains.[2][3]
The Scaffold Strategy: Why Pyrazinones?
The standard SHP099 molecule features a 2-amino-3-(dichlorophenyl)-6-(piperidinyl)pyrazine architecture. The starting material specified here, 3-(3-amino-1-piperidyl)-1H-pyrazin-2-one , presents a unique opportunity to synthesize regio-isomeric analogs .
-
Canonical SHP099: Hydrophobic head at C3, Hydrophilic tail at C6.
-
Target Analog (via this protocol): Hydrophilic tail at C3, Hydrophobic head at C6 (or C5).
This "scaffold hopping" approach is critical for:
-
SAR Exploration: Probing the tolerance of the solvent-exposed region (C3 vs C6).
-
IP Novelty: Generating distinct chemotypes outside the primary patent scope.
-
Physicochemical Tuning: The pyrazinone intermediate allows for late-stage diversification of the "head" group via cross-coupling before the final aromatization to the aminopyrazine.
Synthetic Workflow Visualization
The following flowchart outlines the critical path from the pyrazinone starting material to the final SHP099 analog.
Figure 1: Strategic workflow for converting the pyrazinone scaffold into bioactive SHP2 inhibitors. The pathway prioritizes regiocontrol and late-stage aromatization.
Detailed Experimental Protocol
Phase 1: Protection & Activation (The "Anchor" Phase)
Objective: Isolate the reactive primary amine on the piperidine ring to prevent interference during the halogenation and coupling steps.
Step 1: Boc-Protection
-
Reagents: Di-tert-butyl dicarbonate (Boc2O), Triethylamine (TEA), Dichloromethane (DCM).
-
Protocol:
-
Dissolve 3-(3-amino-1-piperidyl)-1H-pyrazin-2-one (1.0 eq) in DCM (10 mL/g).
-
Add TEA (1.5 eq) followed by Boc2O (1.1 eq) at 0°C.
-
Warm to Room Temperature (RT) and stir for 4 hours.
-
Validation: Monitor by LCMS. Look for mass shift of +100 Da.
-
Workup: Wash with 0.1M HCl, brine, dry over Na2SO4, and concentrate.
-
Step 2: Regioselective Bromination
-
Rationale: Pyrazin-2-ones undergo electrophilic aromatic substitution. With the electron-donating piperidine at C3, bromination with NBS typically favors the C6 position (para to the activating piperidine nitrogen) or C5. Careful temperature control is required to favor the C6 isomer, which mimics the linear geometry of SHP099.
-
Reagents: N-Bromosuccinimide (NBS), Acetonitrile (ACN).
-
Protocol:
-
Dissolve the N-Boc intermediate in ACN (15 mL/g).
-
Cool to 0°C. Add NBS (1.05 eq) portion-wise over 30 minutes. Crucial: Rapid addition leads to di-bromination.
-
Stir at 0°C for 2 hours.
-
Checkpoint: 1H NMR should show the disappearance of one aromatic proton. The remaining proton singlet indicates C5-H (if C6 is brominated).
-
Purification: Silica gel chromatography (0-5% MeOH in DCM).
-
Phase 2: Installing the "Warhead" (The Coupling Phase)
Objective: Install the hydrophobic "head" group (typically 2,3-dichlorophenyl or similar) that binds in the SHP2 allosteric tunnel.
Step 3: Suzuki-Miyaura Cross-Coupling
-
Reagents: (2,3-dichlorophenyl)boronic acid (or analog), Pd(dppf)Cl2·DCM (5 mol%), K2CO3 (2.0 M aq), 1,4-Dioxane.
-
Protocol:
-
Combine the bromo-pyrazinone intermediate (1.0 eq) and boronic acid (1.2 eq) in Dioxane/Water (4:1).
-
Degas with Nitrogen for 10 minutes.
-
Add Pd catalyst and heat to 90°C for 6-12 hours.
-
Self-Validating Step: LCMS must show the characteristic isotope pattern of the dichloro-adduct (M, M+2, M+4).
-
Workup: Filter through Celite, extract with EtOAc, and purify via flash chromatography.
-
Phase 3: Core Transformation (The "Aromatization" Phase)
Objective: Convert the pyrazinone (lactam) into the amino-pyrazine (SHP099 core functionality). This restores the critical H-bond donor/acceptor motif required for Glu250/Arg111 interaction in the SHP2 pocket.
Step 4: Chlorination & Amination
-
Reagents: Phosphorus Oxychloride (POCl3), NH3 (in MeOH or iPrOH).
-
Protocol:
-
Chlorination: Dissolve the Suzuki product in POCl3 (neat, 5-10 volumes). Heat to 80°C for 2 hours.
-
Safety: This generates HCl gas. Use a scrubber.
-
Result: Conversion of C=O to C-Cl.
-
Workup: Carefully quench into ice-water/NH4OH. Extract immediately with DCM.
-
-
Amination: Dissolve the crude chloro-pyrazine in 7N NH3 in MeOH.
-
Seal in a pressure tube and heat to 80-100°C for 12 hours.
-
Result: Displacement of Cl by NH2.
-
Step 5: Global Deprotection
-
Protocol: Treat the crude amine with 4M HCl in Dioxane or TFA/DCM (1:1) for 1 hour to remove the Boc group.
-
Final Isolation: Reverse-phase Preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).
Data Summary & Troubleshooting
| Parameter | Specification / Target | Troubleshooting Note |
| SM Purity | >98% (LCMS) | Impurities in the pyrazinone SM often lead to inseparable regioisomers after bromination. |
| Bromination Yield | 65-75% | If di-bromination occurs, lower temp to -10°C and reduce NBS to 0.95 eq. |
| Suzuki Conversion | >90% | If de-bromination (protodehalogenation) is observed, switch catalyst to Pd(PPh3)4. |
| Final Appearance | White/Off-white solid | Colored impurities often indicate residual Palladium; use a scavenger resin (e.g., QuadraPure). |
References
-
Discovery of SHP099: Chen, Y. N., et al. (2016). "Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases." Nature, 535, 148–152.
-
SHP099 Synthesis & SAR: Fortanet, J., et al. (2016). "Allosteric Inhibition of SHP2: Identification of a Potent, Selective, and Orally Efficacious Phosphatase Inhibitor." Journal of Medicinal Chemistry, 59(17), 7773–7782.
-
Pyrazinone Functionalization: Kaval, N., et al. (2005). "Solid-phase synthesis of 2-pyrazinones." Journal of Combinatorial Chemistry, 7(3), 490-502.
-
SHP2 Structure-Based Design: Garcia Fortanet, J., et al. (2016). "Discovery of SHP099." Novartis Institutes for BioMedical Research.
Sources
Technical Guide: Minimizing Regiospecific Side Products in Pyrazinone Substitution
Introduction: The Pyrazinone Tautomer Trap
The 2(1H)-pyrazinone scaffold is a "privileged structure" in medicinal chemistry, appearing in various bioactive alkaloids and enzyme inhibitors. However, its functionalization is notoriously difficult due to lactam-lactim tautomerism and multiple electrophilic sites (C3, C5, C6).
This guide addresses the two most common failure modes in pyrazinone synthesis:
-
N- vs. O-Alkylation Competition: Unintentional formation of alkoxypyrazines (O-product) when targeting N-alkylpyrazinones.
-
C3 vs. C5 Regioselectivity: Loss of yield due to inseparable regioisomers during C-H activation or halogenation.
Module 1: Controlling N- vs. O-Alkylation[1][2]
The nitrogen at position 1 (N1) and the oxygen at position 2 are an ambident nucleophile pair. Under basic conditions, the pyrazinone anion can react at either site.
The Mechanism: Hard/Soft Acid-Base (HSAB) Theory
-
N1 (Nitrogen): A softer nucleophile. Favored by soft electrophiles, thermodynamic control, and polar aprotic solvents that solvate the cation.
-
O2 (Oxygen): A harder nucleophile. Favored by hard electrophiles (e.g., acyl chlorides, chloromethyl ethers), kinetic control, and "O-philic" counter-ions (Ag⁺).
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| High O-Alkylation (Ether formation) | Base Counter-ion: Use of Ag⁺ or Na⁺ in non-polar solvents promotes O-attack. | Switch to Cesium: Use Cs₂CO₃. The large Cesium cation effectively "decages" the anion, promoting the thermodynamic N-product. |
| Low Conversion | Solubility: Pyrazinones have poor solubility in non-polar solvents. | Switch Solvent: Use DMF or DMSO. These polar aprotic solvents stabilize the transition state for N-alkylation. |
| Mixture of N/O Isomers | Electrophile Hardness: Alkyl chlorides are "harder" than iodides. | Finkelstein Swap: Add 10 mol% NaI to generate the alkyl iodide in situ, making the electrophile "softer" to favor N-attack. |
Protocol: High-Fidelity N-Alkylation
Standardized workflow for >95% N-selectivity.
-
Dissolution: Dissolve 2(1H)-pyrazinone (1.0 equiv) in anhydrous DMF (0.2 M).
-
Base Addition: Add Cs₂CO₃ (1.5 equiv) . Note: Do not use NaH unless strictly necessary, as it can occasionally trap the kinetic O-product depending on the electrophile.
-
Activation: Stir at Room Temperature (RT) for 30 mins.
-
Alkylation: Add Alkyl Halide (1.1 equiv).
-
Pro-Tip: If using a chloride, add TBAI (tetrabutylammonium iodide, 5 mol%) .
-
-
Reaction: Heat to 60°C for 4-12 hours.
-
Workup: Dilute with EtOAc, wash 3x with LiCl (5% aq) to remove DMF.
Visual Workflow: Condition Selection
Figure 1: Decision matrix for maximizing N-alkylation based on electrophile hardness.
Module 2: Regiocontrol in C-H Functionalization (C3 vs. C5)
Direct functionalization of the pyrazinone ring is efficient but prone to regioselectivity errors.
-
C3 Position: Most electron-deficient. Favored by nucleophilic attack (SNAr) or radical alkylation (Minisci).
-
C5 Position: Sterically accessible. Favored by electrophilic aromatic substitution (SEAr) or directed Pd-catalysis.
The "Desulfitative" Workaround
A common issue in direct C3-arylation is low selectivity. A proven workaround is the Desulfitative Kumada Coupling . Instead of trying to hit a C-H bond, use a thiomethyl group at C3 as a "placeholder" leaving group.
Protocol: Pd-Catalyzed C3-Arylation (Desulfitative)
Reference: This method bypasses C3/C5 selectivity issues by pre-installing a sulfur handle.
-
Substrate: 3-(methylsulfanyl)pyrazin-2(1H)-one.
-
Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(OAc)₂/dppf.
-
Reagent: Arylboronic acid (2.0 equiv) + CuMeSal (Copper(I) 3-methylsalicylate) as a cofactor.
-
Conditions: THF, 50°C, Argon atmosphere.
-
Mechanism: The sulfur coordinates to Copper, facilitating transmetallation to Palladium specifically at C3.
Troubleshooting C-H Activation (Direct Arylation)
| Issue | Diagnosis | Solution |
| C5 Arylation Dominates | Steric Clash: Large substituents on N1 block C3. | Use Small N-Protecting Groups: Switch N-benzyl to N-Methyl or N-SEM during the arylation step. |
| C3/C5 Mixtures | Electronic Ambiguity: The catalyst cannot distinguish between C3 and C5 acidity. | Switch to Ru-Catalysis: Ruthenium (Ru) catalysts often show higher C3 selectivity due to a different concerted metallation-deprotonation (CMD) mechanism compared to Palladium. |
| Dehalogenation | Hydride Source: If using halo-pyrazinones, the catalyst is reducing the C-X bond instead of coupling. | Dry Solvents: Ensure strictly anhydrous conditions. Water can act as a proton source for dehalogenation. |
Visual Workflow: Regioselectivity Map
Figure 2: Strategic map for targeting specific pyrazinone sites.
References
-
Regioselective N-Alkylation
-
C3-Arylation Strategy
-
General Functionalization
-
O-Alkylation Control
- Title: Minimizing Side Reactions in Classical Pyrazole/Pyrazinone Synthesis.
- Source: ResearchG
-
URL:[Link]
- Relevance: Discusses the role of silver salts (Ag2CO3)
Sources
- 1. P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters [organic-chemistry.org]
- 2. Mild room-temperature palladium-catalyzed C3-arylation of 2(1H)-pyrazinones via a desulfitative Kumada-type cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification Strategies for Pyrazinone Scaffolds
Topic: Removal of unreacted 3-aminopiperidine (3-AP) from pyrazinone reaction mixtures. Ticket ID: CHEM-PUR-042 Status: Open Analyst: Senior Application Scientist, Separation Sciences Division[1]
Executive Summary
The separation of 3-aminopiperidine (3-AP) from pyrazinone derivatives presents a classic "base vs. weak base" purification challenge.[1]
-
The Impurity: 3-AP is a highly polar, strongly basic diamine (pKa ≈ 10.5).[1] It frequently causes "streaking" on silica gel and co-elutes with polar heterocycles.
-
The Product: Pyrazinones are weakly basic (pKa ≈ 0.5 – 2.0) and often possess amphoteric character.
The Solution: You cannot rely on standard evaporation due to the high boiling point of 3-AP (~158°C). Instead, you must exploit the massive pKa differential (~8 log units) between the impurity and the product. This guide details three validated workflows: pH-Controlled Extraction , Chemoselective Scavenging , and Modified Chromatography .[1]
Decision Matrix: Select Your Workflow
Use the following logic flow to determine the safest protocol for your specific substrate scale and sensitivity.
Figure 1: Decision matrix for selecting the optimal purification strategy based on scale and chemical stability.
Method A: The "pKa Swing" (Liquid-Liquid Extraction)
Best for: Scale > 500 mg, robust pyrazinones.[1] Mechanism: Protonation of the strongly basic 3-AP renders it ionic and water-soluble.[1] The weakly basic pyrazinone remains neutral and partitions into the organic phase.[1]
The Science (Why this works)[1][2]
-
3-AP (Impurity): At pH 4.0, the piperidine nitrogen (pKa ~10.[1]5) is 99.9% protonated (
). It prefers the aqueous layer.[1] -
Pyrazinone (Product): With a pKa < 2.0, it remains unprotonated at pH 4.0. It prefers the organic layer.
Protocol
-
Dissolution: Dissolve the crude residue in Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .
-
Note: DCM is preferred for pyrazinones due to better solubility, but EtOAc prevents emulsion formation.
-
-
The Acid Wash: Wash the organic phase 3x with 0.5 M Citric Acid (pH ~3-4) .[1]
-
Brine Wash: Wash the organic layer 1x with saturated brine to remove residual water/acid.[1]
-
Dry & Concentrate: Dry over
, filter, and concentrate.
Validation Check: Run a TLC. The baseline spot (3-AP) should be gone.[1] If 3-AP persists, your aqueous wash volume was too low relative to the amine quantity.[1]
Method B: Chemoselective Scavenging (Solid Phase)
Best for: Small scale (< 200 mg), parallel synthesis, or acid-sensitive products. Mechanism: An electrophilic resin reacts covalently with the nucleophilic amine of 3-AP, tethering it to a solid bead which is removed via filtration.[1]
The Science
3-Aminopiperidine contains a primary amine (exocyclic) and a secondary amine (cyclic).[1] Both are nucleophilic. We use PS-Isocyanate or PS-Benzaldehyde resins.[1]
-
PS-Isocyanate: Reacts with the amine to form an insoluble urea.[1]
-
PS-Benzaldehyde: Reacts to form an imine (Schiff base).[1]
Figure 2: Mechanism of electrophilic scavenging.[1] The impurity is physically removed from the solution phase.[1][2]
Protocol
-
Calculate Loading: Determine the mmol of excess 3-AP (theoretical). Use 3 equivalents of resin relative to the amine impurity.[1]
-
Example: If you have 0.1 mmol of 3-AP, use 0.3 mmol capacity of resin.[1]
-
-
Incubation: Add the resin to the reaction mixture (dissolved in DCM or THF).
-
Agitation: Shake (do not stir with a magnetic bar, which grinds the beads) for 4–12 hours at room temperature.
-
Filtration: Filter the mixture through a fritted syringe or Celite pad. The 3-AP remains on the filter; your pure product is in the filtrate.[1]
Method C: Modified Chromatography (The "Tea Bag" Trick)
Best for: Final polishing or when extraction fails. Mechanism: Deactivating silica silanols to prevent amine "tailing."
The Science
Standard silica is slightly acidic.[1] The basic 3-AP interacts strongly with silanol groups, causing it to streak from the baseline to the solvent front, contaminating the pyrazinone.
Protocol
-
Mobile Phase: Prepare a DCM:MeOH gradient (e.g., 0-10% MeOH).
-
The Modifier: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (
) to the mobile phase.-
Action: The TEA/Ammonia saturates the acidic sites on the silica gel.[1]
-
-
Elution: 3-AP will now elute as a tight band (usually very polar, high Rf in polar solvents) or stay distinctly separated from the less basic pyrazinone.[1]
Comparison of Methods
| Feature | Method A: Extraction | Method B: Scavenging | Method C: Chromatography |
| Purity Potential | High (90-95%) | Very High (>98%) | Very High (>99%) |
| Throughput | Medium | High (Parallel friendly) | Low (Sequential) |
| Cost | Low | High (Resin cost) | Medium |
| Loss Risk | Emulsions | Non-specific binding | Irreversible adsorption |
| Time | 30 mins | 4-12 hours | 1-2 hours |
FAQ: Troubleshooting
Q: I used Method A (Extraction), but my pyrazinone disappeared into the aqueous layer. A: Your acid was likely too strong. Pyrazinones can protonate at pH < 1.[1] Switch from 1M HCl to 0.5M Citric Acid or Ammonium Chloride (pH ~5). Alternatively, "salt out" the aqueous layer with NaCl to force the organic product back into the DCM.[1]
Q: The 3-AP is co-eluting with my product on the column even with TEA.
A: Switch stationary phases. Use Amino-functionalized silica (
Q: Can I just evaporate the 3-AP? A: No. The boiling point of 3-aminopiperidine is ~158°C [1].[1] High vacuum and heat required to remove it will likely decompose your pyrazinone scaffold.
References
-
PubChem. (n.d.).[3] 2(1H)-Pyrazinone Compound Summary. National Library of Medicine. Retrieved February 24, 2026, from [Link]
-
Biotage. (2018). Strategies for the Removal of Amines using Scavenger Resins. Retrieved February 24, 2026, from [Link] (General Reference for PS-Isocyanate protocols).[1]
-
ResearchGate. (2017). pKa values of nitrogen heterocycles in acetonitrile and water. Retrieved February 24, 2026, from [Link]
Sources
Technical Support Center: Stability of 1H-pyrazin-2-one Tautomers
Welcome to the Heterocycle Stability Support Hub. Ticket ID: PYR-2ONE-TAUT-001 Subject: Troubleshooting Tautomeric Equilibria in Solution Assigned Specialist: Senior Application Scientist, Structural Chemistry Division[1]
Diagnostic & Triage: What are you observing?
Before altering your experimental setup, match your observation to the known behaviors of the pyrazin-2-one scaffold.
| Symptom | Probable Cause | Immediate Verification Step |
| Broad/Missing 1H NMR Signals | Intermediate exchange rate between lactam (keto) and lactim (enol) forms.[1] | Run Variable Temperature (VT) NMR . Heating usually coalesces peaks; cooling separates them.[1] |
| Concentration-Dependent Shifts | Formation of hydrogen-bonded dimers in non-polar solvents (e.g., CDCl₃).[1] | Perform a Dilution Titration . If chemical shifts ( |
| Double Sets of Peaks | Slow exchange regime (distinct tautomers) or degradation.[1] | Add D₂O . Tautomeric OH/NH protons will disappear; degradation products (if non-labile) will remain.[1] |
| Inconsistent HPLC Retention | Tautomeric equilibration on the column surface. | Check mobile phase pH. Pyrazinones are amphoteric; pH must be buffered away from pKa (~8-9).[1] |
Core Technical Briefing: The Stability Landscape
To control 1H-pyrazin-2-one, you must understand the three-way tug-of-war between Aromaticity , Dipolarity , and Intermolecular Bonding .[1]
The Equilibrium Mechanism
Pyrazin-2-one exists in an equilibrium between the 2-oxo (lactam) and 2-hydroxy (lactim) forms.[1] Unlike phenols (where the enol is stable), N-heterocycles like pyrazinone generally favor the lactam form in solution due to the high energy penalty of disrupting the amide resonance, despite the formal loss of aromaticity in the pyrazine ring.
The "Chameleon" Effect
-
In Water/DMSO (Polar): The lactam form has a large dipole moment.[1] Polar solvents stabilize this charge separation, locking the molecule ~90-99% in the keto form.[1]
-
In Chloroform/Toluene (Non-Polar): The lactam monomer is destabilized.[1] However, instead of switching to the enol, pyrazinones often form cyclic dimers (similar to DNA base pairs).
-
Substituent Impact (The Favipiravir Rule): If you have a substituent at C-3 (e.g., 3-OH), intramolecular hydrogen bonding can lock the enol form, overriding solvent effects.[1]
Visualization of the Pathway
The following diagram illustrates the dynamic relationship between solvent polarity, concentration, and structural form.
Caption: Fig 1. Thermodynamic landscape of pyrazin-2-one. Note that in non-polar solvents, dimerization often competes with enolization.
Solvent Selection Guide
Use this table to select the correct solvent for your analytical goals.
| Solvent | Dielectric ( | Dominant Species | Application Note |
| DMSO-d6 | 46.7 | Lactam Monomer | Best for routine ID. Breaks dimers; simplifies spectra to a single set of sharp peaks. |
| D₂O | 78.4 | Lactam Monomer | Mimics physiological state.[1] NH proton will exchange (disappear).[1] |
| CDCl₃ | 4.8 | Lactam Dimer | Risk of broadening. Signals depend on concentration.[1] Use only to study H-bonding. |
| Methanol-d4 | 32.7 | Mixture | Can cause broadening due to intermediate exchange rates with solvent protons.[1] |
| TFE / HFIP | 8.5 - 16 | Lactim (Enol) | Fluorinated alcohols are strong H-bond donors but poor acceptors, often stabilizing the enol form or specific regioisomers [1].[1] |
Validated Experimental Protocols
Protocol A: Distinguishing Dimerization from Tautomerism (NMR)
Objective: Determine if your "impurity" peaks are actually self-associated dimers.[1]
-
Prepare Stock: Dissolve 10 mg of sample in 600 µL CDCl₃.
-
Run 1: Acquire ¹H NMR. Note the chemical shift (
) of the NH proton (usually >10 ppm) and C-3 proton. -
Dilution: Take 200 µL of the sample tube and add 400 µL of fresh CDCl₃ (3x dilution).
-
Run 2: Acquire ¹H NMR.
-
Analysis:
Protocol B: Trapping the Tautomer (UV-Vis Titration)
Objective: Determine the pKa and dominant form in aqueous media.[1]
-
Buffer Prep: Prepare 10 mM phosphate buffers ranging from pH 2.0 to 10.0.
-
Scan: Dissolve compound to 50 µM. Scan 200–400 nm at each pH.[1]
-
Observation:
-
Lactam: Typically shows two distinct bands (e.g., ~230 nm and ~320 nm).[1]
-
Anion (Deprotonated): Above pH 9, the spectrum will bathochromically shift (red shift) as the aromaticity is fully restored in the anion.
-
Isosbestic Point: The presence of a clean isosbestic point confirms a simple two-state equilibrium without degradation.[1]
-
Frequently Asked Questions (FAQ)
Q: I am synthesizing a 3-alkoxypyrazine, but I keep isolating the pyrazinone. Why? A: This is the "O-to-N rearrangement."[1] In the presence of heat or acid, the O-alkyl group can migrate to the nitrogen (forming the N-alkyl lactam) because the amide bond is thermodynamically stronger than the imidate ether. Avoid high temperatures during workup; keep conditions basic if possible.
Q: How does Favipiravir (T-705) behave compared to the unsubstituted scaffold? A: Favipiravir is an exception that proves the rule.[1] Due to the 3-OH and 6-F substituents, it forms a strong intramolecular hydrogen bond that stabilizes the enol form in organic solvents.[1] However, in water, it shifts back toward the keto form [2].[1] Do not assume your derivative behaves exactly like the core scaffold if you have H-bonding substituents at C-3.[1]
Q: Can I use computational chemistry to predict my tautomer? A: Yes, but be careful with the method. Gas-phase DFT (B3LYP) often erroneously predicts the enol is more stable.[1] You must use a solvation model (PCM/SMD) with a high dielectric constant (water) to correctly predict the lactam preference found in experiment [3].
References
-
Fustero, S., et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents."[1] Journal of Organic Chemistry, 2008.[1] [1]
-
Antonov, L., et al. "Favipiravir—Tautomeric and Complexation Properties in Solution."[1] Molecules, 2022.[1][2]
-
Zhang, Y., et al. "Favipiravir tautomerism: a theoretical insight."[1] Chemical Physics Letters, 2020.[1]
-
Terenin, V. I., et al. "Dimerization of 1-methyl-substituted pyrrolo[1,2-a]pyrazines."[1][3] Chemistry of Heterocyclic Compounds, 2006.[1][3] [1]
Sources
Comparative Guide: Binding Affinity of Pyrazinone Fragments vs. Full SHP2 Allosteric Inhibitors
Executive Summary
This guide analyzes the structural and kinetic evolution of SHP2 inhibitors, specifically contrasting early-stage pyrazinone fragments with optimized full allosteric inhibitors (e.g., SHP099, TNO155).
The Core Trade-off:
-
Pyrazinone Fragments: Exhibit high Ligand Efficiency (LE) and rapid binding kinetics (
is fast) but lack the potency required for therapeutic efficacy ( ). They act as a structural "anchor" within the central allosteric tunnel. -
Full Inhibitors: Leverage the pyrazinone anchor but add hydrophobic and basic "wings" to engage the N-SH2 and PTP domains simultaneously. This results in nanomolar affinity (
), high selectivity, and a "locked" conformational state with slow dissociation rates.
The Structural Basis: The "Latch" Mechanism
To understand the binding affinity differences, one must first understand the target. SHP2 (PTPN11) operates via an auto-inhibition mechanism.[1][2][3]
-
Active State (Open): The N-SH2 domain releases the PTP (catalytic) domain, allowing substrate access.
-
Inactive State (Closed): The N-SH2 domain binds the PTP domain, blocking the active site.[2]
-
The Allosteric Tunnel: A hydrophobic channel formed at the interface of the N-SH2, C-SH2, and PTP domains. This is where both fragments and full inhibitors bind.
Mechanism of Action: Inhibitors do not compete with the substrate. Instead, they act as molecular glue, stabilizing the Closed state.
Visualization: Allosteric Stabilization Pathway
Caption: Diagram illustrating the shift in equilibrium. Full inhibitors effectively "trap" SHP2 in the closed state due to slow dissociation (
The Pyrazinone Fragment: The Anchor
The pyrazinone core (often an amino-pyrazinone) was identified via high-throughput screening and fragment-based approaches as a privileged scaffold for the SHP2 tunnel.
-
Binding Mode: The central pyrazinone ring sits in the tunnel, forming key hydrogen bonds with the backbone of the inter-domain interface.
-
Limitation: While it occupies the tunnel, it does not reach deep enough into the N-SH2 or PTP pockets to prevent the "breathing" motion of the protein.
-
Kinetics: Because interactions are limited to the central core, the energy barrier for dissociation is low. This results in "square-wave" sensorgrams in Surface Plasmon Resonance (SPR).
The Full Inhibitor: The Lock (SHP099/TNO155)
Optimization of the pyrazinone fragment involves adding two critical "wings":
-
Dichlorophenyl Group: Buries into a hydrophobic pocket (interacting with Leu254, Gln257), displacing water and increasing entropy (driving affinity).
-
Amine/Piperidine Motif: This is the "latch." The basic amine becomes protonated and forms a salt bridge with Glu250 or interacts with Arg111 . This interaction is critical for "locking" the N-SH2 domain to the PTP domain.
Comparative Data Analysis
The following table synthesizes data from key structural activity relationship (SAR) studies (Chen et al., 2016; LaMarche et al., 2020).
| Feature | Pyrazinone Fragment (Core) | Full Allosteric Inhibitor (e.g., SHP099) | Biological Implication |
| Molecular Weight | ~150 - 200 Da | ~450 - 500 Da | Fragments have higher Ligand Efficiency (LE). |
| Binding Affinity ( | > 50 | 0.5 - 2.0 nM | Full inhibitors are ~10,000x more potent. |
| > 100 | ~ 0.07 | Fragments rarely show functional inhibition alone. | |
| Dissociation ( | > 1.0 | Full inhibitors have long residence times (minutes). | |
| Binding Enthalpy | Low (H-bond driven) | High (Hydrophobic + Ionic) | Full inhibitors displace solvating water molecules. |
| Selectivity | Low to Moderate | High (>100x vs SHP1) | "Wings" exploit unique residues in SHP2 tunnel. |
Experimental Protocols
To validate these differences in your own lab, use the following self-validating protocols.
Surface Plasmon Resonance (SPR) Comparison
SPR is the gold standard for distinguishing the fast kinetics of fragments from the slow kinetics of tight binders.
Protocol:
-
Sensor Chip: Series S Sensor Chip SA (Streptavidin).
-
Ligand: Biotinylated SHP2 (Avi-tag on C-terminus). Note: Avoid amine coupling as it may occlude the allosteric site or lock the protein in the open state.
-
Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20, pH 7.4) + 1 mM TCEP (critical for phosphatase stability) + 2% DMSO.
-
Injection Strategy:
-
Fragment: Single Cycle Kinetics (SCK) is preferred due to fast equilibration. Inject 5 concentrations (e.g., 10, 20, 40, 80, 160
M). -
Full Inhibitor: Multi-Cycle Kinetics. Inject 0.1 nM to 100 nM. Allow long dissociation time (600s).
-
Visualization: SPR Workflow & Expected Traces
Caption: Workflow for SPR analysis. Fragments require solvent correction and high concentrations; full inhibitors require long dissociation phases to calculate residence time.
X-Ray Crystallography (Validation of Binding Mode)
-
Protein Prep: Express SHP2 (residues 1-525) with a C-terminal His-tag. Purify via Ni-NTA followed by Size Exclusion Chromatography (SEC).
-
Crystallization: Hanging drop vapor diffusion. Mix protein (10 mg/mL) with reservoir (20% PEG 3350, 0.2 M ammonium sulfate).
-
Soaking vs. Co-crystal:
-
Fragment:Soak apo crystals with high concentration fragment (5-10 mM) for 2-24 hours. Fragments often cannot induce nucleation but can bind pre-formed crystals.
-
Full Inhibitor:Co-crystallize . Mix inhibitor (1:1.5 molar ratio) with protein before setting up drops. The inhibitor stabilizes the compact, closed form, aiding crystallization.
-
References
-
Chen, Y. N., et al. (2016).[4][5] Allosteric inhibition of SHP2 promotes anticancer therapeutic efficacy. Nature. [Link]
-
Garcia Fortanet, J., et al. (2016). Allosteric Inhibition of SHP2: Identification of a Potent, Selective, and Orally Efficacious Phosphatase Inhibitor. Journal of Medicinal Chemistry. [Link][4]
-
LaMarche, M. J., et al. (2020).[6] Identification of TNO155, an Allosteric SHP2 Inhibitor for the Treatment of Cancer. Journal of Medicinal Chemistry. [Link]
-
Bagdanoff, J. T., et al. (2019). Optimization of the Pyrazinone Core for Allosteric SHP2 Inhibition. ACS Medicinal Chemistry Letters. [Link]
Sources
- 1. Discovery of TK-642 as a highly potent, selective, orally bioavailable pyrazolopyrazine-based allosteric SHP2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of the SHP2 allosteric inhibitor 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][1,2,4] triazin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Allosteric Inhibition of SHP2: Identification of a Potent, Selective, and Orally Efficacious Phosphatase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. novartis.com [novartis.com]
- 6. | BioWorld [bioworld.com]
Comparative Fragmentation Dynamics of Amino-Piperidyl Pyrazinone Derivatives
Executive Summary & Structural Context[1][2][3][4][5]
In the development of serine protease inhibitors (e.g., Thrombin, Factor Xa) and GPCR ligands, the amino-piperidyl pyrazinone scaffold has emerged as a critical pharmacophore. However, its metabolic identification is frequently complicated by isobaric interferences from structurally related byproducts, specifically pyridinone analogs and N-oxide metabolites.
This guide provides a technical comparison of the LC-MS/MS fragmentation behaviors of amino-piperidyl pyrazinone derivatives against these alternatives. By understanding the specific charge localization and ring-cleavage mechanics, researchers can establish self-validating identification protocols.
The Core Scaffold Challenge
The molecule consists of two distinct ionizable domains:
-
The Piperidine Ring: A highly basic secondary or tertiary amine (
). -
The Pyrazinone Core: A heteroaromatic lactam with lower proton affinity, but significant resonance stability.
In Electrospray Ionization (ESI+), the competition for the proton dictates the fragmentation pathway. Unlike simple peptides, where charge is mobile, the high basicity of the piperidine nitrogen often sequesters the charge, suppressing fragmentation of the pyrazinone core unless specific collision energies (CE) are applied.
Experimental Workflow
To ensure reproducible data, the following workflow integrates high-resolution MS with stepped collision energies.
Figure 1: Analytical workflow for differentiating pyrazinone scaffolds. High pH chromatography is recommended to improve peak shape of the basic piperidine moiety.
Comparative Fragmentation Analysis
The distinction between the target (Pyrazinone) and the alternative (Pyridinone) relies on the Nitrogen Rule and specific neutral losses.
Target vs. Alternative: Mechanism of Action
| Feature | Amino-Piperidyl Pyrazinone (Target) | Amino-Piperidyl Pyridinone (Alternative) | Differentiation Logic |
| Core Structure | 1,4-diazine ring (2 Nitrogens) | Pyridine ring (1 Nitrogen) | Nitrogen Count: Pyrazinone derivatives often have even mass (if N count is odd overall), while pyridinones may differ by 1 Da or mass shift. |
| Primary Neutral Loss | Loss of CO (-27.9949 Da) | Loss of CO (-27.9949 Da) | Both lose CO, but Pyrazinone often undergoes a secondary loss of HCN (-27.0109 Da) due to the second ring nitrogen. |
| Ring Cleavage | Retro-Diels-Alder (RDA) yields diaza-fragments. | RDA yields carbon-rich fragments. | Pyrazinone RDA fragments retain the second nitrogen, resulting in lower mass defects. |
| Charge Retention | Strongly on Piperidine N. | Strongly on Piperidine N. | Diagnostic Ratio: The ratio of [Piperidine]⁺ to [Core]⁺ is typically higher in Pyrazinones due to electronic repulsion in the electron-deficient diazine ring. |
Key Fragmentation Pathways
The fragmentation is driven by Charge-Remote Fragmentation (CRF) when the charge is locked on the piperidine, or Charge-Directed Fragmentation (CDF) if the proton migrates to the pyrazinone oxygen.
Pathway A: The "Piperidine Pop" (Low CE)
At low energy (20-30 eV), the bond between the piperidine nitrogen and the linker/core cleaves.
-
Observation: A dominant ion corresponding to the substituted piperidine moiety.
-
Diagnostic Value: Confirms the "Tail" structure but does not distinguish the "Head" (Pyrazinone vs. Pyridinone).
Pathway B: Core Degradation (High CE)
At higher energy (>45 eV), the pyrazinone ring opens.
-
CO Elimination: The lactam carbonyl is lost.
-
HCN Elimination: Unique to the pyrazinone (and pyrazine) scaffold. Pyridinone analogs cannot lose HCN as easily without extensive rearrangement.
Diagnostic Ion Identification (Data Summary)
The following table summarizes the specific ions observed for a model compound: 1-(4-amino-1-piperidyl)-pyrazin-2-one (MW ~194 for core + piperidine simplified).
| Fragment Type | m/z Shift | Origin | Specificity |
| [M+H]⁺ | Parent | Protonated Molecule | Non-specific |
| [M+H - NH₃]⁺ | -17.0265 | Loss of exocyclic amine | Low (Common to both) |
| [M+H - CO]⁺ | -27.9949 | Contraction of Pyrazinone ring | Medium (Pyridinones also do this) |
| [M+H - CO - HCN]⁺ | -55.0058 | Sequential loss of CO then HCN | HIGH (Pyrazinone Specific) |
| Piperidyl Cation | ~84.0813 | Piperidine ring (C5H10N⁺) | Low (Indicates piperidine presence only) |
| Tetrahydropyridine | ~82.0657 | Dehydrogenated piperidine | Medium |
Visualization of the Fragmentation Pathway[4]
Figure 2: Mechanistic pathway highlighting the critical divergence between Pyrazinone (HCN loss) and Pyridinone (Acetylene loss) after the initial Carbonyl loss.
Detailed Experimental Protocol
To replicate these results, use the following self-validating protocol.
Sample Preparation
-
Dissolution: Dissolve 1 mg of compound in 1 mL of 50:50 Methanol:Water (0.1% Formic Acid).
-
Dilution: Dilute to 1 µg/mL for direct infusion or 100 ng/mL for LC-MS injection.
-
QC Check: Include a known standard (e.g., Fentanyl or a known Pyrazine derivative) to verify collision energy calibration.
LC-MS Parameters
-
Column: C18 Charged Surface Hybrid (CSH) or equivalent (improves peak shape for basic piperidines).
-
Mobile Phase A: Water + 0.1% Formic Acid (Proton source).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Mass Spec (Q-TOF/Orbitrap):
-
Spray Voltage: 3.5 kV.
-
Capillary Temp: 300°C.
-
Resolution: >30,000 (Essential to distinguish CO vs C2H4 losses).
-
Data Validation (Self-Check)
-
Step 1: Extract the Ion Chromatogram (XIC) for the theoretical [M+H]⁺.
-
Step 2: Check for the "Piperidine Signature." If you do not see a fragment at m/z ~84 (or substituted equivalent) at 40eV, the piperidine ring may be modified or absent [1].
-
Step 3: Calculate the mass difference between the parent and the second largest peak. If
Da, the pyrazinone/pyridinone core is intact. If Da, suspect N-oxidation (metabolite) rather than fragmentation [2].
Application: Distinguishing Metabolites
A common issue is distinguishing the Pyrazinone Parent from a Pyrazinone N-Oxide metabolite.
-
N-Oxide: Shows a characteristic loss of Oxygen (-16 Da) or OH (-17 Da).
-
Pyrazinone Parent: Shows loss of CO (-28 Da).
-
Note: The N-oxide on the piperidine ring often leads to a specific "Cope Elimination" like product, distinct from the ring contraction of the pyrazinone [3].
References
-
BenchChem Technical Support. (2025).[1] Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. BenchChem Application Notes. 1[2][3]
-
Saad, E. F. (1998).[4] Mass spectrometric study of some pyrazoline derivatives. Rapid Communications in Mass Spectrometry, 12, 833–836.[4] 4[2][3][5]
-
Viana, C., et al. (2013). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. SciELO. 5[2][1][5]
-
Strayer, K. E., et al. (2017). Summary of diagnostic product ions for each subclass of synthetic opioids. ResearchGate. 6[2][1][3][5]
Sources
A Comprehensive Guide to the Safe Disposal of 3-(3-amino-1-piperidyl)-1H-pyrazin-2-one
This document provides a detailed, procedural guide for the safe and compliant disposal of 3-(3-amino-1-piperidyl)-1H-pyrazin-2-one. As a novel or specialized chemical, specific safety data may not be readily available. Therefore, this guide is built upon a cautious, first-principles approach, analyzing the compound's structural motifs—a piperidine ring and a nitrogen-containing pyrazinone heterocycle—to establish a robust and scientifically-grounded disposal protocol. This ensures the protection of laboratory personnel, the integrity of research, and environmental stewardship.
Section 1: Hazard Assessment and Waste Characterization
Due to its chemical structure, 3-(3-amino-1-piperidyl)-1H-pyrazin-2-one must be handled as a hazardous substance until proven otherwise. This assessment is based on the known hazards of its constituent parts:
-
Piperidine Derivatives: Compounds containing a piperidine ring are often toxic if swallowed or upon skin contact, can cause severe skin and eye damage, and may be harmful to aquatic life[1]. Piperidine itself is a flammable liquid and vapor[2]. Exposure can lead to a range of adverse health effects, including respiratory irritation, muscular weakness, and convulsions[3].
-
Nitrogen-Containing Heterocycles: These compounds are ubiquitous in pharmaceuticals and biologically active molecules[4][5]. Their biological activity necessitates careful handling to avoid unintended physiological effects. Furthermore, upon combustion, they can decompose to generate poisonous fumes, including toxic nitrogen oxides (NOx)[6].
Based on these structural alerts, all waste containing 3-(3-amino-1-piperidyl)-1H-pyrazin-2-one must be classified and disposed of as hazardous chemical waste in accordance with regulations set by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[7][8].
Section 2: Personal Protective Equipment (PPE) and Safe Handling
Before beginning any work that will generate waste, it is imperative to use the correct PPE.
Core PPE Requirements:
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant nitrile or neoprene gloves. | Piperidine derivatives can be toxic upon skin contact and cause severe irritation[1][9]. |
| Eye Protection | Safety glasses with side shields or a face shield. | Protects against splashes and aerosols that can cause serious eye damage[1][9]. |
| Lab Coat | Standard laboratory coat or chemical-resistant apron. | Prevents contamination of personal clothing and protects the skin[1]. |
Safe Handling Mandates:
-
Ventilation: Always handle this compound and its waste within a certified chemical fume hood to minimize inhalation exposure[7][10].
-
Hygiene: Do not eat, drink, or smoke in the work area[1][11]. Wash hands thoroughly after handling the substance, even if gloves were worn[9][11].
-
Contamination: Avoid generating dust or aerosols[7]. Any clothing that becomes contaminated should be removed immediately and laundered separately before reuse[1][9].
Section 3: Step-by-Step Disposal Protocol
Adherence to a systematic disposal workflow is critical for safety and compliance. The following steps outline the required procedure from waste generation to final disposal.
Step 1: Waste Segregation and Collection
Collect all waste at or near the point of generation in a designated Satellite Accumulation Area (SAA)[12][13]. This area must be under the direct control of laboratory personnel[12][14].
-
Solid Waste: Collect unused or waste 3-(3-amino-1-piperidyl)-1H-pyrazin-2-one powder, along with any contaminated items like weigh boats, gloves, and absorbent paper, in a dedicated hazardous waste container.
-
Liquid Waste: Collect solutions containing the compound in a separate, compatible liquid waste container.
-
Sharps Waste: Contaminated needles, syringes, or glass pipette tips must be placed in a designated, puncture-proof sharps container labeled as hazardous waste.
Scientific Principle: Proper segregation is crucial to prevent unintended chemical reactions. For example, mixing this basic amine-containing compound with an acidic waste stream could trigger a vigorous and potentially hazardous exothermic reaction.
Step 2: Container Selection and Labeling
The integrity of the waste containment system is paramount.
-
Container Choice: Use containers that are chemically compatible with the waste[7][12]. High-density polyethylene (HDPE) or glass containers are generally suitable. Ensure containers are in good condition, free from leaks or damage, and have a secure, leak-proof closure[3][7].
-
Labeling: All containers must be clearly and legibly labeled. The label must include:
Regulatory Mandate: The EPA requires that hazardous waste containers be kept closed at all times except when adding or removing waste[12]. Leaving a funnel in the container is a common violation.
Step 3: Temporary Storage in a Satellite Accumulation Area (SAA)
Store the sealed and labeled waste containers in your laboratory's designated SAA.
-
Location: The SAA should be near the point of waste generation[12][13].
-
Secondary Containment: Place containers in a secondary containment bin to prevent spills from spreading[14].
-
Inspections: Inspect the SAA weekly for any signs of leakage or container degradation[12].
Step 4: Final Disposal
Chemical waste must never be discharged into the regular trash or down the sewer system[7][8][10].
-
Contact EH&S: When the waste container is 90% full, contact your institution's Environmental Health & Safety (EH&S) office or designated waste management provider to arrange for pickup[12].
-
Documentation: Provide the waste disposal company with a complete and accurate description of the waste's composition[15].
Disposal Decision Workflow
The following diagram illustrates the decision-making process for handling waste generated from 3-(3-amino-1-piperidyl)-1H-pyrazin-2-one.
Caption: Decision workflow for proper waste handling and disposal.
Section 4: Spill and Emergency Procedures
In the event of an accidental release, follow these procedures immediately.
-
Minor Spills (Contained within a fume hood):
-
Ensure PPE is worn.
-
Absorb the spill with an inert, non-combustible material such as sand, vermiculite, or diatomaceous earth[15]. Do NOT use paper towels or other combustible materials[15].
-
Carefully collect the absorbent material and spilled substance using non-sparking tools and place it into a designated hazardous waste container[1].
-
Decontaminate the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste[15].
-
-
Major Spills (Outside of a fume hood or large volume):
Section 5: Regulatory Compliance
Proper management of chemical waste is a legal requirement. In the United States, the EPA governs hazardous waste under RCRA (40 CFR)[7][8]. Academic laboratories may have alternative requirements under Subpart K, which allows for longer accumulation times but requires a formal Laboratory Management Plan[13]. In the European Union, regulations such as REACH and the Waste Framework Directive, managed by ECHA, establish requirements for chemical safety and waste management to protect human health and the environment[16][17]. Always adhere to your local, state, and national regulations in addition to your institution's specific policies.
References
- Safe Disposal of 1-(4-(Aminomethyl)piperidin-1-yl)ethanone: A Step-by-Step Guide. Benchchem.
- How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.
- Proper Disposal of 2-Ethyl-4-methylpiperidine: A Guide for Laboratory Professionals. Benchchem.
- Hazardous Chemical Waste Management Guidelines. Columbia University Research.
- How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
- SAFETY DATA SHEET - Piperidine. Sigma-Aldrich.
-
Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA. Available from: [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDZL2kV9khfwWRriO2IxlazVtabDqu2edD7YSNonwisDJTt2P768JWg8KyHN5yrQPFcf6X6P-ZWuA33OrlCHCQF5dzoUv2OgROdJoMJk-yDCPChItNvVW_6yWmFxF2PTwV41_bXjMBm9dgUsCr9xAlfR0ZxA89iZsj9ud3j4dMcdyC7CtSTYZik8uy9joasfehWzZo57nL]([Link]
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Navigating the Handling of 3-(3-amino-1-piperidyl)-1H-pyrazin-2-one: A Guide to Safety and Operational Excellence
For Immediate Implementation: This document provides critical safety and operational guidance for all laboratory personnel involved in the handling of 3-(3-amino-1-piperidyl)-1H-pyrazin-2-one. As a novel compound, direct safety data is limited; therefore, this guide is built upon a conservative assessment of structurally related aminopiperidines and pyrazinone derivatives to ensure the highest degree of safety.
Hazard Profile: An Assessment Based on Structural Analogs
Due to the absence of a specific Safety Data Sheet (SDS) for 3-(3-amino-1-piperidyl)-1H-pyrazin-2-one, a thorough evaluation of its structural components—an aminopiperidine moiety and a pyrazinone core—is essential for anticipating its potential hazards. This approach allows us to proactively establish robust safety protocols.
Aminopiperidine Analogs: Compounds containing the aminopiperidine structure are frequently classified as irritants. Safety data for substances like 4-Aminopiperidine and 3-Aminopiperidine dihydrochloride indicate a risk of serious eye irritation, skin irritation, and respiratory tract irritation.[1][2]
Pyrazinone and Heterocyclic Amine Analogs: The pyrazinone class of compounds and other nitrogen-containing heterocyclic molecules can also present significant health hazards. These may include skin and eye irritation, and potential toxicity if ingested or inhaled.[3]
Based on this analysis, it is prudent to treat 3-(3-amino-1-piperidyl)-1H-pyrazin-2-one as a hazardous substance with the following potential risks:
-
Skin Irritation: May cause redness, itching, or inflammation upon direct contact.
-
Serious Eye Damage/Irritation: Can cause significant irritation or damage to the eyes.
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.
-
Harmful if Swallowed: Ingestion may lead to adverse health effects.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is mandatory to mitigate the risks of exposure. The following table outlines the minimum required PPE for handling 3-(3-amino-1-piperidyl)-1H-pyrazin-2-one.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with chemical-resistant nitrile gloves. | To prevent skin contact. The outer glove should be removed and disposed of immediately after handling the compound. |
| Eye and Face Protection | Chemical safety goggles and a full-face shield. | To provide complete protection against splashes and airborne particles.[4] |
| Respiratory Protection | A NIOSH-approved N95 or higher-level particulate respirator. | To prevent inhalation of dust, especially during weighing and transfer operations.[5][6] |
| Body Protection | A long-sleeved, chemical-resistant lab coat with elastic cuffs. | To protect the skin and personal clothing from contamination. |
| Footwear | Closed-toe, chemical-resistant shoes. | To protect feet from spills. |
Safe Handling and Operational Workflow
Adherence to a strict operational workflow is critical for minimizing exposure risk. The following diagram and step-by-step guide illustrate the recommended procedure for handling 3-(3-amino-1-piperidyl)-1H-pyrazin-2-one.
Caption: Workflow for handling 3-(3-amino-1-piperidyl)-1H-pyrazin-2-one.
Step-by-Step Handling Protocol:
-
Preparation:
-
Designate a work area within a certified chemical fume hood.
-
Ensure that a safety shower and eyewash station are readily accessible.
-
Assemble all necessary equipment and reagents before starting.
-
Don all required PPE as specified in the table above.
-
-
Handling:
-
Perform all manipulations of the solid compound, including weighing and transferring, within the fume hood to contain any dust.
-
When preparing solutions, add the solid to the solvent to minimize splashing.
-
Keep all containers with the compound tightly sealed when not in use.
-
-
Post-Handling:
-
Thoroughly decontaminate the work surface and all equipment used.
-
Carefully remove and dispose of PPE in the designated waste containers.
-
Wash hands thoroughly with soap and water after completing the work.
-
Emergency Procedures: Rapid and Effective Response
In the event of an accidental exposure or spill, a swift and correct response is crucial.
Skin Contact:
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes.[7]
-
Remove any contaminated clothing while continuing to flush.
-
Seek immediate medical attention.
Eye Contact:
-
Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[7]
-
Remove contact lenses if present and easy to do so.
-
Seek immediate medical attention.
Inhalation:
-
Move the affected person to fresh air immediately.
-
If breathing is difficult, provide oxygen.
-
Seek immediate medical attention.
Ingestion:
-
Do NOT induce vomiting.
-
Rinse the mouth with water.
-
Seek immediate medical attention.
Spill Cleanup:
-
Evacuate the area and prevent entry.
-
Wear the full complement of PPE, including respiratory protection.
-
For small spills, carefully cover with an inert absorbent material.
-
Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate the spill area thoroughly.
-
For large spills, contact your institution's environmental health and safety department immediately.
Waste Disposal: Ensuring Regulatory Compliance
All waste materials contaminated with 3-(3-amino-1-piperidyl)-1H-pyrazin-2-one must be treated as hazardous waste.
-
Solid Waste: This includes any unused compound, contaminated gloves, weigh papers, and other disposable materials. Place these items in a clearly labeled, sealed container for hazardous waste.
-
Liquid Waste: Solutions containing the compound and any solvents used for decontamination should be collected in a labeled, sealed container for hazardous liquid waste.
-
Disposal: All waste must be disposed of in accordance with local, state, and federal regulations. Consult with your institution's environmental health and safety department for specific guidance.[8]
By adhering to these stringent safety and handling protocols, researchers can confidently work with 3-(3-amino-1-piperidyl)-1H-pyrazin-2-one while minimizing the risk of exposure and ensuring a safe laboratory environment.
References
- NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention.
- Sigma-Aldrich. (2023, September 13). Safety Data Sheet: 3-Aminopiperidine dihydrochloride.
- OSHA Respirator Requirements for Selected Chemicals. (n.d.). NIOSH - Restored CDC.
- Apollo Scientific. (n.d.).
- Benchchem. (n.d.). Personal protective equipment for handling 3-Formyl-2-pyrazinecarboxylic acid.
- Respirator Equipment Selection Guidance and the NIOSH Respir
- NIOSH Guide to the Selection and Use of Particulate Respirators. (1996, January). Centers for Disease Control and Prevention.
- Fisher Scientific. (2010, August 27).
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- CHEMM. (2026, February 4). Personal Protective Equipment (PPE).
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- Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
- CTAHR. (n.d.). UNIT 7: Personal Protective Equipment.
- MDPI. (2020, September 5).
- Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Overview.
- ECHEMI. (n.d.). (R)-3-(Boc-Amino)
- OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace.
- AAPPTec, LLC. (n.d.). Safety Data Sheet: 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid.
- NCBI Bookshelf - NIH. (2022, October 5).
- Centers for Disease Control and Prevention. (2024, April 10).
- Tri-iso. (n.d.).
- Research Safety. (n.d.). Emergency Procedures for Incidents Involving Chemicals.
- Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents. (n.d.).
- Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work.
- DIPLOMATA COMERCIAL. (n.d.). What are the Health and Safety Guidelines for Using Amines?.
- HAZWOPER OSHA Training. (2020, October 6). Types of Chemical Hazards and How to Manage Them.
- Justia. (2025, October 16). OSHA Handbook for Small Businesses Hazardous Chemical Exposure.
- Extraction of Nitrogen Compounds from Tobacco Waste via Thermal Tre
- Concepts of Biology – 1st Canadian Edition. (n.d.). 22.4. Nitrogenous Wastes.
- Transformation of saturated nitrogen-containing heterocyclic compounds by microorganisms. (2014, February 15).
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
